Dracaenoside F
Description
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Properties
Molecular Formula |
C39H62O13 |
|---|---|
Molecular Weight |
738.9 g/mol |
IUPAC Name |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C39H62O13/c1-18-8-13-39(47-17-18)19(2)27-25(52-39)15-38(46)24-7-6-21-14-22(9-11-36(21,4)23(24)10-12-37(27,38)5)49-35-33(31(44)29(42)26(16-40)50-35)51-34-32(45)30(43)28(41)20(3)48-34/h6,18-20,22-35,40-46H,7-17H2,1-5H3 |
InChI Key |
NSZNCLIIQOMCSO-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Origin and Scientific Context of Dracaenoside F: A Technical Guide
Introduction
Dracaenoside F is a steroidal saponin (B1150181), a class of naturally occurring glycosides, that has been isolated from the fresh stems of Dracaena cochinchinensis.[1][2] This plant, a member of the Asparagaceae family, is a rich source of diverse phytochemicals, including a variety of other steroidal saponins (B1172615). While this compound itself has not been the subject of extensive biological investigation, the broader family of dracaenosides and related saponins from the Dracaena genus have garnered scientific interest for their potential pharmacological activities.
This technical guide provides an in-depth overview of the origin of this compound, including a detailed, representative experimental protocol for the isolation of steroidal saponins from its source. Due to the limited specific research on this compound, this guide also presents data on the biological activities of structurally related compounds to provide a valuable context for researchers and professionals in drug development.
Experimental Protocol: Isolation of Steroidal Saponins from Dracaena cochinchinensis
The following is a representative experimental protocol for the isolation of steroidal saponins from the fresh stems of Dracaena cochinchinensis, based on established phytochemical methodologies. The original isolation of this compound was reported by Zheng et al. in 2004, and this protocol reflects the general steps involved in such a process.
1. Plant Material Collection and Preparation:
-
Fresh stems of Dracaena cochinchinensis are collected and authenticated.
-
The plant material is washed, cut into small pieces, and air-dried in the shade.
-
The dried material is then ground into a coarse powder.
2. Extraction:
-
The powdered plant material is extracted exhaustively with 70% aqueous ethanol (B145695) at room temperature by maceration.
-
The resulting extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
3. Fractionation:
-
The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
The n-butanol fraction, which is typically rich in saponins, is concentrated under reduced pressure.
4. Chromatographic Separation:
-
The n-butanol fraction is subjected to column chromatography on a silica (B1680970) gel column.
-
The column is eluted with a gradient of chloroform-methanol-water in increasing polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions with similar TLC profiles are combined.
5. Purification:
-
The combined fractions are further purified by repeated column chromatography on silica gel and Sephadex LH-20.
-
Final purification is often achieved by preparative high-performance liquid chromatography (HPLC) to yield pure individual saponins, including this compound.
6. Structure Elucidation:
-
The chemical structure of the isolated compounds is determined using spectroscopic methods, including:
-
Mass Spectrometry (MS) to determine the molecular weight and formula.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis.
-
2D NMR techniques (COSY, HMQC, HMBC) to establish the connectivity of protons and carbons.
-
-
Acid hydrolysis is performed to identify the aglycone and sugar moieties, which are then analyzed by chromatographic and spectroscopic methods.
Data Presentation
While quantitative data for this compound is scarce in the public domain, the following table summarizes the known biological activities of other steroidal saponins isolated from Dracaena cochinchinensis and related species. This provides a valuable comparative dataset for researchers.
| Compound Name | Source | Biological Activity | IC₅₀ Values | Reference |
| Dracaenoside A | Dracaena cochinchinensis | Cytotoxic against human leukemia (HL-60) cells | 1.8 µM | Yokosuka et al., 2000 |
| Dracaenoside B | Dracaena cochinchinensis | Cytotoxic against human leukemia (HL-60) cells | 2.5 µM | Yokosuka et al., 2000 |
| Dracaenoside C | Dracaena cochinchinensis | Cytotoxic against human leukemia (HL-60) cells | 3.1 µM | Yokosuka et al., 2000 |
| (25S)-Ruscogenin 1-O-α-L-rhamnopyranosyl-(1→2)-[α-L-arabinofuranosyl-(1→4)]-β-D-fucopyranoside | Dracaena draco | Cytotoxic against human leukemia (HL-60) cells | 0.9 µM | Mimaki et al., 1999 |
| (25S)-Ruscogenin 1-O-α-L-rhamnopyranosyl-(1→2)-β-D-xylopyranoside | Dracaena draco | Cytotoxic against human leukemia (HL-60) cells | 2.2 µM | Mimaki et al., 1999 |
Note: The above data is for compounds structurally related to this compound and should be used for comparative and contextual purposes only.
Biological Activity and Signaling Pathways
There is a notable lack of specific studies on the biological activities and signaling pathways modulated by this compound in the currently available scientific literature. However, the broader class of steroidal saponins from the Dracaena genus has been reported to exhibit a range of biological effects, with cytotoxicity against cancer cell lines being the most frequently studied.
The cytotoxic effects of these saponins are often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. The precise molecular mechanisms can vary between different saponins but may involve the modulation of key signaling pathways that regulate cell survival and death, such as the PI3K/Akt pathway, MAPK pathways, or the intrinsic mitochondrial apoptosis pathway.
Further research is required to determine if this compound possesses similar cytotoxic properties and to elucidate the specific signaling pathways it may modulate. The structural similarities to other known cytotoxic dracaenosides suggest that this would be a promising area of investigation.
Conclusion
This compound is a naturally occurring steroidal saponin originating from the fresh stems of Dracaena cochinchinensis. While its own biological profile remains largely unexplored, the established methodologies for the isolation and characterization of related compounds provide a clear path for future research. The documented cytotoxic activities of other dracaenosides from the same plant genus suggest that this compound may also possess interesting pharmacological properties worthy of investigation for drug discovery and development. The data and protocols presented in this guide offer a foundational resource for scientists interested in exploring the potential of this and related natural products.
References
Dracaenoside F: A Technical Overview of a Promising Steroidal Saponin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dracaenoside F, a steroidal saponin (B1150181) with potential therapeutic applications. This document summarizes its core chemical properties, available data on its biological activities, and protocols for its handling and use in experimental settings.
Core Chemical Properties
This compound is a naturally occurring steroidal saponin isolated from plants of the Dracaena genus.[1][][3] Its fundamental chemical identifiers and properties are detailed in the table below.
| Property | Value | Source |
| CAS Number | 109460-83-5 | [1][][4] |
| Molecular Formula | C₃₉H₆₂O₁₃ | [1][][5] |
| Molecular Weight | 738.9 g/mol | [1][3] |
| Appearance | Powder | [] |
| Purity | ≥90% to >98% (as commercially available) | [][4][5] |
Biological Activity and Potential Applications
While extensive research on the specific biological activities of this compound is still emerging, the broader class of steroidal saponins (B1172615) from Dracaena species is known to exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic properties.[6] This suggests that this compound may hold potential for investigation in therapeutic areas such as oncology and inflammatory diseases. Further targeted studies are required to elucidate its specific mechanisms of action and quantitative efficacy.
Experimental Protocols
Precise experimental design is crucial for reproducible and reliable results. The following section details protocols for the preparation of this compound solutions for in vitro and in vivo studies based on commercially available data.
Solution Preparation for In Vitro Assays
Due to its molecular structure, this compound exhibits solubility in various organic solvents. For cell-based assays and other in vitro studies, Dimethyl Sulfoxide (DMSO) is a common solvent.
Stock Solution Preparation (100 mg/mL in DMSO):
-
To prepare a high-concentration stock solution, this compound can be dissolved in DMSO at 100 mg/mL (135.34 mM).[1][3]
-
Ultrasonication may be required to achieve complete dissolution.[1][3]
-
It is recommended to use freshly opened, anhydrous DMSO to avoid solubility issues due to the hygroscopic nature of DMSO.[1]
Working Solution Preparation:
-
Aqueous buffers or cell culture media can be used to dilute the DMSO stock solution to the final desired concentration.
-
It is critical to ensure that the final concentration of DMSO in the assay does not exceed a level that would impact the biological system under investigation (typically <0.5%).
Solution Preparation for In Vivo Studies
For animal studies, the formulation of this compound requires careful consideration of the administration route and vehicle composition to ensure bioavailability and minimize toxicity. The following are established protocols for preparing formulations suitable for in vivo experiments.[1][3]
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
-
Prepare a stock solution of this compound in DMSO.
-
Sequentially add the following solvents, ensuring the solution is clear after each addition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
This formulation yields a clear solution with a solubility of ≥ 2.5 mg/mL (3.38 mM).[1][3]
Protocol 2: DMSO/SBE-β-CD in Saline Formulation
-
Prepare a stock solution of this compound in DMSO.
-
Add the DMSO stock to a solution of 20% SBE-β-CD in saline to achieve the final desired concentration. The final solvent composition should be 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
This method results in a clear solution with a solubility of ≥ 2.5 mg/mL (3.38 mM).[1][3]
Protocol 3: DMSO/Corn Oil Formulation
-
Prepare a stock solution of this compound in DMSO.
-
Add the DMSO stock to corn oil to achieve the final desired concentration. The final solvent composition should be 10% DMSO and 90% corn oil.
-
This formulation provides a clear solution with a solubility of ≥ 2.5 mg/mL (3.38 mM).[1][3]
If precipitation or phase separation occurs during the preparation of any of these formulations, gentle heating and/or sonication can be used to aid dissolution.[1] For optimal results in in vivo experiments, it is recommended to prepare these formulations freshly on the day of use.[1]
Hypothetical Signaling Pathway
Given the known anti-inflammatory and cytotoxic activities of related steroidal saponins, a plausible, yet hypothetical, mechanism of action for this compound could involve the modulation of key cellular signaling pathways implicated in inflammation and cell survival, such as the PI3K/Akt pathway. The following diagram illustrates a potential workflow for investigating the effect of this compound on this pathway in a cancer cell line.
References
Unveiling Dracaenoside F: A Technical Guide on its Natural Abundance and Analysis in Dracaena Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current knowledge on Dracaenoside F, a steroidal saponin (B1150181) found in plants of the genus Dracaena. This document addresses the known distribution of this and related compounds, detailed experimental protocols for its hypothetical isolation and quantification, and a putative mechanism of its anti-inflammatory action.
Natural Abundance of this compound and Related Saponins (B1172615)
Despite extensive research on the phytochemistry of Dracaena species, specific quantitative data on the natural abundance, such as yield or concentration, of this compound remains largely undocumented in publicly available scientific literature. However, the presence of this compound and a variety of other steroidal saponins has been confirmed in several Dracaena species. This suggests that while present, its concentration may vary significantly between species and even different parts of the plant.
The steroidal saponin content in the fresh stems of Dracaena plants can be substantial, in some cases reaching up to 60% of the total chemical compound content.[1] However, after the formation of "dragon's blood" resin, the chemical profile shifts, with polyphenolic compounds, particularly flavonoids, becoming predominant, while steroidal saponins constitute only a small proportion.[1]
The following table summarizes the known occurrences of this compound and other notable steroidal saponins in various Dracaena species, providing a qualitative understanding of their distribution.
| Dracaena Species | Compound(s) Identified | Plant Part | Reference(s) |
| Dracaena cochinchinensis | This compound and 17 other steroidal saponins | Fresh Stem | [1][2] |
| Dracaena angustifolia | Angudracanosides A-F (including this compound) | Fresh Stems | [3] |
| Dracaena deisteliana | Deistelianosides A and B | Stem | [4][5] |
| Dracaena arborea | Arboreasaponins A and B | Bark | [4][5] |
| Dracaena draco | Draconins A-C | Stem Bark | [6] |
| Dracaena surculosa | Surculosides A, B, and C | Whole Plant | [7] |
| Dracaena sanderiana | Saponins (general) | Leaves | [8] |
Experimental Protocols
The following sections outline a detailed, hypothetical experimental protocol for the extraction, isolation, and quantification of this compound from Dracaena species. This protocol is based on established methodologies for the analysis of steroidal saponins from plant matrices.[9][10][11][12]
Extraction of Crude Saponin Mixture
-
Plant Material Preparation: Collect fresh stems of a Dracaena species known to contain this compound (e.g., D. cochinchinensis or D. angustifolia). Clean the plant material to remove any soil or contaminants. Air-dry the material in the shade or use a lyophilizer. Once dried, grind the plant material into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered plant material with methanol (B129727) (MeOH) at a ratio of 1:10 (w/v) for 24 hours at room temperature with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process three times with fresh solvent to ensure maximum recovery of saponins.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanolic extract in distilled water.
-
Perform liquid-liquid partitioning successively with n-hexane, chloroform (B151607) (CHCl₃), and n-butanol (n-BuOH).
-
The saponin fraction is expected to be enriched in the n-butanol layer. Collect the n-butanol fraction and concentrate it to dryness under reduced pressure.
-
Isolation and Purification of this compound
-
Column Chromatography on Macroporous Resin:
-
Dissolve the dried n-butanol extract in a minimal amount of methanol.
-
Load the dissolved extract onto a column packed with Diaion HP-20 macroporous resin.
-
Wash the column with distilled water to remove sugars and other highly polar impurities.
-
Elute the saponins with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform:methanol:water (7:3:1, v/v/v) solvent system and visualizing with an anisaldehyde-sulfuric acid spray reagent.
-
-
Silica (B1680970) Gel Column Chromatography:
-
Combine the fractions containing the saponins of interest based on the TLC profile.
-
Subject the combined fractions to silica gel column chromatography.
-
Elute with a gradient of increasing polarity, starting with a chloroform:methanol mixture and gradually increasing the proportion of methanol.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the fractions containing this compound using a preparative HPLC system equipped with a C18 column.
-
Use a mobile phase consisting of a gradient of acetonitrile (B52724) and water.
-
Monitor the elution at a suitable wavelength (e.g., 203 nm) and collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound by analytical HPLC and its structure by spectroscopic methods (NMR, MS).
-
Quantification of this compound by HPLC-DAD
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of purified this compound standard and dissolve it in methanol to prepare a stock solution.
-
Prepare a series of calibration standards by serially diluting the stock solution with methanol to cover a range of concentrations.
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the powdered plant material or the dried n-butanol extract.
-
Extract with a known volume of methanol using ultrasonication for 30 minutes.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Chromatographic Conditions:
-
HPLC System: An analytical HPLC system equipped with a Diode Array Detector (DAD).
-
Column: A C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution with 0.008% (v/v) formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at 203 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify the amount of this compound in the samples by comparing their peak areas with the calibration curve.
-
The results can be expressed as milligrams per gram of dry weight of the plant material or extract.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were created using Graphviz (DOT language) to visually represent key concepts related to this compound.
Putative Anti-Inflammatory Signaling Pathway of this compound
While the specific molecular targets of this compound have not been elucidated, many steroidal saponins are known to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[13][14] A plausible mechanism for this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[15][16][17][18][19][20][21]
NF-κB Pathway: In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, inducing the transcription of cytokines like TNF-α and IL-6, as well as enzymes like COX-2.[20][22] this compound may inhibit the activation of the IKK complex, thereby preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm.[18]
MAPK Pathway: The MAPK pathways, including ERK, JNK, and p38, are also activated by inflammatory signals and play a crucial role in regulating the expression of inflammatory mediators.[15][16] Steroidal saponins have been shown to suppress the phosphorylation of these MAPKs.[21][23] this compound could potentially inhibit the activation of one or more of these MAPK pathways, leading to a downstream reduction in the production of pro-inflammatory molecules.
Conclusion and Future Directions
This compound represents a potentially valuable natural product from the Dracaena genus with likely anti-inflammatory properties. This technical guide has summarized the current, albeit limited, knowledge of its natural abundance and provided a detailed framework for its future investigation. The lack of quantitative data highlights a significant research gap. Future studies should focus on the systematic quantification of this compound across various Dracaena species and different plant tissues to identify high-yielding sources. Furthermore, the elucidation of its precise molecular mechanisms of action is crucial for its potential development as a therapeutic agent. The experimental protocols and the putative signaling pathway described herein provide a solid foundation for researchers to pursue these important areas of investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Steroidal saponins from fresh stem of Dracaena cochinchinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroidal Saponins from Fresh Stems of Dracaena angustifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steroidal saponins from two species of Dracaena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Steroidal saponins from the bark of Dracaena draco and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacognostic and Antioxidant Properties of Dracaena sanderiana Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous quantification of five major constituents in stems of Dracaena plants and related medicinal preparations from China and Vietnam by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structures and Bioactivities of Steroidal Saponins Isolated from the Genera Dracaena and Sansevieria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-inflammatory and modulatory effects of steroidal saponins and sapogenins on cytokines: A review of pre-clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Anti-inflammation effects of the total saponin fraction from Dioscorea nipponica Makino on rats with gouty arthritis by influencing MAPK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Soyasaponins Can Blunt Inflammation by Inhibiting the Reactive Oxygen Species-Mediated Activation of PI3K/Akt/NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sasanquasaponin from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scienceopen.com [scienceopen.com]
- 23. Saikosaponin A and D Inhibit Adipogenesis via the AMPK and MAPK Signaling Pathways in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential: A Technical Guide to the Preliminary Biological Activity of Dracaenoside F
Disclaimer: Publicly available research directly detailing the biological activities of Dracaenoside F is limited. This guide synthesizes preliminary data on closely related steroidal saponins (B1172615) isolated from the Dracaena genus to project the potential therapeutic activities and mechanisms of action for this compound. The experimental protocols, quantitative data, and signaling pathways described herein are based on studies of analogous compounds and should be considered representative until specific research on this compound becomes available.
Introduction
This compound is a steroidal saponin (B1150181) isolated from species of the Dracaena plant genus, which has a long history in traditional medicine for treating various ailments, including inflammation and wounds.[1] Steroidal saponins from Dracaena species are known to possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anti-proliferative, and cytotoxic effects.[2] This technical guide provides a comprehensive overview of the plausible preliminary biological activities of this compound, drawing upon existing research on similar compounds to inform researchers, scientists, and drug development professionals.
Potential Biological Activities and Quantitative Data
Based on the activities of other steroidal saponins from the Dracaena genus, this compound is likely to exhibit significant anti-inflammatory properties. The following table summarizes the reported activities of extracts and isolated saponins from various Dracaena species, which may be indicative of the potential activity of this compound.
| Compound/Extract | Assay | Cell Line/Model | Endpoint Measured | Result (IC₅₀ or % Inhibition) | Reference |
| Dracaena cambodiana Methanol Extract | Nitric Oxide (NO) Production Assay | LPS-stimulated RAW 264.7 Macrophages | NO Secretion | >40% inhibition at 20 µg/ml | [3] |
| Dracaena cambodiana Methanol Extract | Gene Expression Analysis (qRT-PCR) | LPS-stimulated RAW 264.7 Macrophages | iNOS Gene Expression | 1.8-fold higher inhibition than LPS control | [3] |
| Drangustoside A & B (D. angustifolia) | Superoxide (B77818) Anion Generation | fMLP/CB-induced Human Neutrophils | Superoxide Generation | IC₅₀: 3.12 ± 0.54 µM & 4.25 ± 0.68 µM | [1] |
| Drangustoside A & B (D. angustifolia) | Elastase Release Assay | fMLP/CB-induced Human Neutrophils | Elastase Release | IC₅₀: 4.81 ± 0.77 µM & 5.36 ± 0.91 µM | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory activity of natural products like this compound.
1. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS; 1 µg/ml) for 24 hours.
-
NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated for 10 minutes at room temperature.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
2. Superoxide Anion Generation and Elastase Release Assay in Human Neutrophils
-
Neutrophil Isolation: Human neutrophils are isolated from the blood of healthy donors using dextran (B179266) sedimentation, followed by Ficoll-Paque density gradient centrifugation and hypotonic lysis of red blood cells.
-
Superoxide Anion Assay: Neutrophils are incubated with the test compound and then stimulated with fMLP (formyl-methionyl-leucyl-phenylalanine) and cytochalasin B (CB). The generation of superoxide anion is measured by the reduction of ferricytochrome c, monitored spectrophotometrically at 550 nm.
-
Elastase Release Assay: Neutrophils are treated with the test compound before stimulation with fMLP/CB. The supernatant is collected, and elastase activity is determined using a specific substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide). The absorbance is measured at 405 nm.
Potential Signaling Pathways
Based on the mechanisms of action of other anti-inflammatory natural products, this compound may exert its effects through the modulation of key inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Caption: Potential inhibition of the MAPK signaling pathway by this compound.
Caption: Postulated mechanism of NF-κB pathway inhibition by this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the initial biological screening of a natural product like this compound for anti-inflammatory activity.
Caption: A general workflow for evaluating the anti-inflammatory potential of this compound.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is not yet available in the public domain, the existing literature on steroidal saponins from the Dracaena genus strongly suggests its potential as an anti-inflammatory agent. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies. Elucidating its precise mechanism of action on inflammatory signaling pathways will be crucial for its development as a potential therapeutic agent. The experimental designs and potential pathways outlined in this guide provide a solid framework for initiating such investigations.
References
Potential Therapeutic Targets of Dracaenoside F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the therapeutic targets and mechanism of action of Dracaenoside F is currently limited. This guide provides an in-depth overview of the potential therapeutic targets of this compound based on the known biological activities of structurally related steroidal saponins (B1172615) isolated from the Dracaena genus. The information presented herein is intended to guide future research and drug discovery efforts.
Introduction
This compound is a steroidal saponin (B1150181) isolated from Dracaena cochinchinensis.[1] Steroidal saponins from the Dracaena genus have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects.[2][3] These properties suggest that this compound and related compounds hold promise as lead structures for the development of novel therapeutic agents. This technical guide summarizes the current understanding of the potential therapeutic targets of this compound by examining the bioactivities of its chemical class and proposing putative mechanisms of action.
Potential Therapeutic Areas and Targets
Based on the activities of related steroidal saponins, the potential therapeutic applications for this compound lie in three primary areas: inflammation, oncology, and infectious diseases.
Anti-inflammatory Activity
Putative Molecular Targets: Key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are likely targets.
Steroidal saponins from Dracaena species have demonstrated anti-inflammatory properties.[4] The mechanism of action for many anti-inflammatory natural products involves the modulation of pro-inflammatory signaling cascades.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway:
The NF-κB pathway is a central regulator of inflammation.[5][6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][6] It is plausible that this compound could inhibit this pathway at one or more key steps.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway:
The MAPK cascade, including p38, JNK, and ERK, is another critical regulator of inflammatory responses.[7][8] Activation of these kinases leads to the downstream activation of transcription factors such as AP-1, which in turn promotes the expression of inflammatory mediators. Several natural products exert their anti-inflammatory effects by inhibiting the phosphorylation of MAPK proteins.
Data on Anti-inflammatory Activity of Dracaena Saponins
| Compound/Extract | Assay | Results | Reference |
| Drangustoside A & B | Superoxide anion generation and elastase release in human neutrophils | Showed anti-inflammatory activity | [4] |
| Dracaena Saponins (General) | Various in vitro and in vivo models | Potent anti-inflammatory activities | [3] |
Cytotoxic Activity
Putative Molecular Targets: Induction of apoptosis through modulation of Bcl-2 family proteins, activation of caspases, and cell cycle arrest.
Steroidal saponins from Dracaena and other plant sources have demonstrated significant cytotoxic effects against various cancer cell lines.[2][9] The primary mechanism of cytotoxicity for many natural compounds is the induction of apoptosis (programmed cell death).
Apoptosis Induction Pathway:
Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic program. Key players in the intrinsic pathway include the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization and the release of cytochrome c. It is hypothesized that this compound may induce apoptosis by altering the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
Data on Cytotoxic Activity of Dracaena Saponins
| Compound/Extract | Cell Line(s) | IC50 Values | Reference |
| Steroidal saponins from Dracaena draco | Leukemia cells | Cytostatic potential observed | [2] |
| Angudracanosides from Dracaena angustifolia | Various cancer cell lines | Antiproliferative activity noted | [1] |
Antimicrobial Activity
Putative Molecular Targets: Fungal and bacterial cell membranes, essential enzymes, and biofilm formation.
Saponins, as a class of compounds, are known for their surfactant properties, which can lead to the disruption of microbial cell membranes. Steroidal saponins from Dracaena have shown activity against various pathogens.
Data on Antimicrobial Activity of Dracaena Saponins
| Compound/Extract | Organism(s) | MIC/IC50 Values | Reference |
| Angudracanoside F | Cryptococcus neoformans | IC50: 9.5 µg/mL | [1] |
| Angudracanoside G | Cryptococcus neoformans | IC50: 20.0 µg/mL | [1] |
Experimental Protocols
Detailed experimental protocols for the bioassays mentioned are provided below as a reference for researchers aiming to investigate the therapeutic potential of this compound.
Anti-inflammatory Assays
1. Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells in a 96-well plate. Pre-treat with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
NO Measurement: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control.
2. NF-κB Reporter Gene Assay:
-
Cell Line: Use a stable cell line expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc).
-
Treatment: Treat cells with this compound for 1 hour before stimulating with an appropriate agonist (e.g., TNF-α).
-
Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Determine the dose-dependent inhibition of NF-κB activation.
Cytotoxicity Assays
1. MTT Assay for Cell Viability:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
2. Apoptosis Assay by Annexin V/PI Staining:
-
Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Antimicrobial Assays
1. Minimum Inhibitory Concentration (MIC) Assay:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans).
-
Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
This compound, a steroidal saponin from Dracaena cochinchinensis, represents a promising natural product for further investigation as a potential therapeutic agent. Based on the bioactivities of related compounds, its primary therapeutic targets may lie within the realms of inflammation, cancer, and infectious diseases. The putative mechanisms of action likely involve the modulation of key signaling pathways such as NF-κB and MAPK, induction of apoptosis, and disruption of microbial cell integrity.
Future research should focus on the isolation of sufficient quantities of this compound to enable comprehensive biological evaluation. Key research priorities include:
-
In vitro screening: Determination of IC50 and MIC values against a broad panel of cancer cell lines and microbial pathogens.
-
Mechanism of action studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound using techniques such as Western blotting, reporter gene assays, and transcriptomics.
-
In vivo efficacy: Evaluation of the therapeutic potential of this compound in relevant animal models of inflammation, cancer, and infectious diseases.
-
Structure-activity relationship (SAR) studies: Synthesis and biological evaluation of this compound analogs to optimize potency and selectivity.
A thorough investigation of these areas will be crucial to unlock the full therapeutic potential of this compound and pave the way for its development as a novel drug candidate.
References
- 1. Steroidal Saponins from Fresh Stems of Dracaena angustifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iscientific.org [iscientific.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. NF-κB - Wikipedia [en.wikipedia.org]
- 6. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 7. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defense, Fast and Slow: Activation of Different MAPK Pathways in Response to Wounding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Naturally Occurring Steroidal Saponins as Potential Anticancer Agents: Current Developments and Mechanisms of Action [ouci.dntb.gov.ua]
Dracaenoside F: A Technical Guide on its Potential Role in Traditional Medicine and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dracaenoside F, a steroidal saponin (B1150181) isolated from Dracaena species, particularly Dracaena cochinchinensis, represents a class of natural products with significant potential in modern pharmacology. Traditionally, resins from Dracaena trees, known as "dragon's blood," have been used in various cultures for their purported medicinal properties, including anti-inflammatory and wound-healing effects. This technical guide provides a comprehensive overview of this compound, summarizing its chemical properties and exploring its potential biological activities based on research into structurally related compounds. While direct experimental data on this compound is limited, this document compiles relevant information on similar steroidal saponins (B1172615) from the Dracaena genus to infer its potential mechanisms of action and guide future research. This guide includes detailed experimental protocols for assessing anti-inflammatory and cytotoxic activities and visualizes potential signaling pathways that may be modulated by this class of compounds.
Introduction
Dracaena is a genus comprising approximately 200-220 species of trees and succulent shrubs.[1] The resin of several Dracaena species, known as "dragon's blood," has a long history of use in traditional medicine for treating various ailments, including digestive disorders and inflammation.[2] Phytochemical investigations of Dracaena species have revealed a wealth of secondary metabolites, with steroidal saponins being a characteristic and abundant class.[3][4] These saponins have garnered scientific interest due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[5]
This compound is a steroidal saponin that has been isolated from Dracaena cochinchinensis.[6] While specific research on the biological activities of this compound is not extensively available, its structural classification as a steroidal saponin from a medicinally significant plant genus suggests it may share the pharmacological properties of its chemical relatives. This guide aims to consolidate the existing knowledge on related compounds to provide a foundational understanding of this compound's potential and to propose experimental frameworks for its further investigation.
Chemical Properties of this compound
This compound is characterized by a steroidal aglycone backbone linked to one or more sugar moieties. The specific arrangement of these components determines its chemical and biological properties.
| Property | Value | Source |
| CAS Number | 109460-83-5 | [6] |
| Molecular Formula | C39H62O | [6] |
| Molecular Weight | 738.91 g/mol | [4] |
| Class | Steroidal Saponin | [3] |
| Source Organism | Dracaena cochinchinensis | [4][6] |
| Appearance | Powder | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone, etc. | [6] |
Potential Biological Activities and Role in Traditional Medicine
Based on studies of other steroidal saponins from Dracaena species, this compound is hypothesized to possess anti-inflammatory and cytotoxic activities.
Anti-inflammatory Activity
Traditional Context: The use of "dragon's blood" resin in traditional medicine for inflammatory conditions suggests that its constituents, including steroidal saponins, are responsible for these effects.
Scientific Evidence from Related Compounds: Several steroidal saponins isolated from Dracaena species have demonstrated potent anti-inflammatory effects in vitro. For instance, two new steroidal saponins from Dracaena angustifolia exhibited inhibitory activity against superoxide (B77818) generation and elastase release in fMLP/CB-induced human neutrophils.[6] Another study on compounds from Dracaena cochinchinensis resin showed that some constituents could inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.
Quantitative Data for Related Steroidal Saponins from Dracaena Species:
| Compound | Assay | Cell Line/System | IC50 Value | Source |
|---|---|---|---|---|
| Steroidal Saponin from D. angustifolia | Superoxide Generation | Human Neutrophils | 18.55 ± 0.23 µM | [6] |
| Steroidal Saponin from D. angustifolia | Elastase Release | Human Neutrophils | 1.74 ± 0.25 µM |[6] |
Cytotoxic Activity
Scientific Rationale: Many steroidal saponins have been shown to exhibit cytotoxic effects against various cancer cell lines, making them interesting candidates for anticancer drug discovery.[5] The mechanisms often involve the induction of apoptosis.
While no specific IC50 values for this compound against cancer cell lines are currently available, the general cytotoxicity of saponins from Dracaena suggests this is a promising area for investigation.
Potential Mechanisms of Action
The biological activities of steroidal saponins are often attributed to their ability to modulate key cellular signaling pathways involved in inflammation and cell survival.
Inhibition of Inflammatory Pathways
Inflammatory responses are often mediated by signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
NF-κB Signaling: This pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Inhibition of NF-κB activation is a key target for anti-inflammatory drugs.
-
MAPK Signaling: The MAPK family (including p38, JNK, and ERK) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation and apoptosis.
Induction of Apoptosis
Cytotoxic compounds often trigger programmed cell death, or apoptosis, in cancer cells. This can occur through two main pathways:
-
The Intrinsic (Mitochondrial) Pathway: Involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.
-
The Extrinsic (Death Receptor) Pathway: Initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of an initiator caspase cascade.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activities of this compound.
Isolation and Purification of this compound
Protocol:
-
Extraction: The air-dried and powdered plant material of Dracaena cochinchinensis is macerated with methanol (B129727) at room temperature.
-
Concentration: The methanol extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Column Chromatography: The bioactive fraction (typically the ethyl acetate or n-butanol fraction) is subjected to column chromatography on silica (B1680970) gel and/or Sephadex LH-20, eluting with a gradient of chloroform-methanol or other suitable solvent systems.
-
Purification: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column.
-
Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR, and mass spectrometry.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
Cell Culture:
-
RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
Experimental Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control group.
-
Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.
In Vitro Cytotoxicity Assay: MTT Assay in HeLa Cells
Cell Culture:
-
HeLa (human cervical cancer) cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
Experimental Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
After the incubation period, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control group.
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell growth.
Future Directions and Conclusion
This compound, as a representative of the steroidal saponins from the medicinally important Dracaena genus, holds considerable promise for further pharmacological investigation. The traditional use of Dracaena species for inflammatory conditions provides a strong rationale for exploring the anti-inflammatory potential of their isolated constituents.
Future research should focus on:
-
Isolation and full characterization of this compound from Dracaena cochinchinensis.
-
Systematic in vitro screening to determine its IC50 values for anti-inflammatory and cytotoxic activities against a panel of relevant cell lines.
-
Elucidation of its mechanism of action by investigating its effects on key signaling pathways such as NF-κB and MAPK using techniques like Western blotting and reporter gene assays.
-
In vivo studies in animal models of inflammation and cancer to validate its therapeutic potential.
References
- 1. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxicity activity on several cancer cell lines of acridone alkaloids and N-phenylethyl-benzamide derivatives from Swinglea glutinosa (Bl.) Merr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures and Bioactivities of Steroidal Saponins Isolated from the Genera Dracaena and Sansevieria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Structures and Bioactivities of Steroidal Saponins Isolated from the Genera Dracaena and Sansevieria | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Spectroscopic Profile of Dracaenoside F: A Technical Guide for Researchers
For professionals in the fields of natural product chemistry, pharmacology, and drug development, a comprehensive understanding of the spectroscopic data of a novel compound is paramount for its identification, characterization, and subsequent exploration of its therapeutic potential. This technical guide provides a detailed overview of the spectroscopic data for a representative steroidal saponin (B1150181) from the Dracaena genus, presented as a proxy for Dracaenoside F due to the limited availability of its specific data in public literature. The data herein is based on the characterization of Angudracanoside A, a structurally related spirostanol (B12661974) saponin isolated from Dracaena angustifolia.
This guide is structured to provide an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and a visual workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data obtained for the representative steroidal saponin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data are crucial for the structural elucidation of complex natural products. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: ¹³C NMR Spectroscopic Data (125 MHz, C₅D₅N)
| Position | δc (ppm) | Position | δc (ppm) |
| 1 | 78.1 | 20 | 42.0 |
| 2 | 35.1 | 21 | 14.7 |
| 3 | 78.9 | 22 | 109.4 |
| 4 | 39.3 | 23 | 32.1 |
| 5 | 141.0 | 24 | 29.5 |
| 6 | 121.9 | 25 | 30.9 |
| 7 | 32.4 | 26 | 67.1 |
| 8 | 31.8 | 27 | 17.5 |
| 9 | 50.3 | Rhamnose | |
| 10 | 37.2 | 1' | 101.8 |
| 11 | 21.3 | 2' | 72.4 |
| 12 | 39.9 | 3' | 72.6 |
| 13 | 40.8 | 4' | 74.0 |
| 14 | 56.5 | 5' | 69.8 |
| 15 | 32.2 | 6' | 18.7 |
| 16 | 81.2 | Arabinose | |
| 17 | 63.0 | 1'' | 107.5 |
| 18 | 16.5 | 2'' | 84.1 |
| 19 | 19.6 | 3'' | 76.1 |
| 4'' | 69.2 | ||
| 5'' | 66.2 |
Table 2: ¹H NMR Spectroscopic Data (500 MHz, C₅D₅N)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 3.85 | m | |
| 3 | 4.05 | m | |
| 6 | 5.35 | br d | 5.0 |
| 16 | 4.80 | m | |
| 18-H₃ | 0.88 | s | |
| 19-H₃ | 1.05 | s | |
| 21-H₃ | 1.08 | d | 7.0 |
| 27-H₃ | 0.75 | d | 6.5 |
| Rhamnose | |||
| 1'-H | 4.95 | br s | |
| 6'-H₃ | 1.75 | d | 6.0 |
| Arabinose | |||
| 1''-H | 4.85 | d | 7.5 |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The data is presented as absorption band frequencies in wavenumbers (cm⁻¹).
Table 3: Infrared (IR) Absorption Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Interpretation |
| 3441 | O-H stretching (hydroxyl groups) |
| 1655 | C=C stretching (alkene) |
| 1227 | S=O stretching (sulfate group) |
| 983, 918, 897, 838 | Characteristic of a (25S)-spirostanol moiety (intensity 918 > 897) |
Mass Spectrometry (MS)
High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the compound.
Table 4: High-Resolution Mass Spectrometry (HR-FABMS) Data
| Ion Mode | [M - H]⁻ (m/z) | Molecular Formula |
| Negative | 813.3418 | C₃₉H₅₇O₁₇S |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : NMR spectra were recorded on a Bruker AVANCE 500 spectrometer.
-
Sample Preparation : The sample was dissolved in deuterated pyridine (B92270) (C₅D₅N).
-
¹H NMR : The proton NMR spectra were acquired at 500 MHz. Chemical shifts were referenced to the residual solvent signal.
-
¹³C NMR : The carbon NMR spectra were acquired at 125 MHz with complete proton decoupling. Chemical shifts were referenced to the solvent signal.
-
2D NMR : Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were performed to establish the connectivity of protons and carbons and to aid in the complete assignment of the structure.
Infrared (IR) Spectroscopy
-
Instrumentation : An FTIR (Fourier Transform Infrared) spectrometer was used to record the IR spectrum.
-
Sample Preparation : The sample was mixed with potassium bromide (KBr) powder and pressed into a thin pellet.
-
Data Acquisition : The spectrum was recorded in the range of 4000-400 cm⁻¹. The data is presented in terms of transmittance or absorbance versus wavenumber. The IR (KBr) spectrum of the representative compound displayed absorptions characteristic for hydroxy groups (3441 cm⁻¹), a (25S)-spirostanol moiety [983, 918, 897, 838 cm⁻¹ (intensity 918>897)], and a S-O stretching band at 1227 cm⁻¹ indicative of a sulfate (B86663) group.[1]
Mass Spectrometry (MS)
-
Instrumentation : High-resolution mass spectra were obtained using a Fast Atom Bombardment (FAB) mass spectrometer.
-
Sample Preparation : The sample was dissolved in a suitable matrix, such as glycerol (B35011) or m-nitrobenzyl alcohol, and applied to the FAB probe tip.
-
Ionization : The sample was ionized by bombarding it with a high-energy beam of xenon or argon atoms.
-
Data Acquisition : The mass-to-charge ratio (m/z) of the resulting ions was measured. The negative ion HRFABMS and ¹³C NMR (DEPT) determined the molecular formula of the representative compound to be C₃₈H₅₈O₁₆S.[1]
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
References
Unraveling the Stereochemistry of Dracaenoside F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stereochemistry of Dracaenoside F, a steroidal saponin (B1150181) isolated from Dracaena cochinchinensis. The complex stereochemical nature of this molecule is critical for its biological activity and is a key consideration in drug development and natural product synthesis. This document summarizes the available data on its structure, stereochemical determination, and relevant experimental protocols.
Structure and Stereochemical Configuration
This compound (CAS No. 109460-83-5) possesses a complex steroidal aglycone core with multiple chiral centers, further glycosylated with a sugar moiety. The definitive elucidation of its structure and relative stereochemistry was reported by Zheng et al. in 2004. A crucial aspect of this compound's stereochemistry is that it has been identified as a mixture of epimers at the C-25 position, designated as 25(R,S)-Dracaenoside F.
The systematic IUPAC name, incorporating the stereochemical descriptors as determined by spectroscopic analysis, is encoded in its InChI string: InChI=1S/C39H62O13/c1-18-8-13-39(47-17-18)19(2)27-25(52-39)15-38(46)24-7-6-21-14-22(9-11-36(21,4)23(24)10-12-37(27,38)5)49-35-33(31(44)29(42)26(16-40)50-35)51-34-32(45)30(43)28(41)20(3)48-34/h6,18-20,22-35,40-46H,7-17H2,1-5H3/t18-,19+,20+,22+,23+,24-,25+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-,36+,37-,38-,39-/m1/s1. This notation precisely defines the spatial arrangement of substituents at each chiral center.
Experimental Determination of Stereochemistry
The stereochemical assignment of this compound was primarily achieved through extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.
Spectroscopic Data
Table 1: Key Spectroscopic Methods for this compound Stereochemical Elucidation
| Experiment | Purpose | Expected Data for this compound |
| ¹H NMR | Determination of proton chemical shifts and coupling constants. Provides information on the relative configuration of protons. For C-25 epimers, distinct chemical shifts for H₃-27 are expected. | Specific chemical shifts and coupling constants for all protons, with particular attention to the signals corresponding to the protons in the vicinity of chiral centers. |
| ¹³C NMR | Determination of carbon chemical shifts. Provides information on the carbon skeleton and the chemical environment of each carbon atom. | A complete list of assigned carbon chemical shifts for the aglycone and sugar moieties. |
| COSY | Correlation of coupled protons, establishing proton-proton connectivity within spin systems. | Cross-peaks indicating the connectivity of protons, aiding in the assignment of the proton signals of the steroid core and the sugar residues. |
| HSQC | Correlation of protons with their directly attached carbons. | Cross-peaks linking each proton to its corresponding carbon, facilitating the assignment of the carbon spectrum. |
| HMBC | Correlation of protons with carbons over two to three bonds. | Long-range correlation cross-peaks that help to piece together the different spin systems and to determine the glycosylation sites. |
| NOESY | Correlation of protons that are close in space, providing information on the relative stereochemistry. | Key NOE correlations between protons that are spatially proximate but not necessarily scalar-coupled, which is crucial for determining the stereochemical relationships in the steroidal rings and at the glycosidic linkages. |
Experimental Protocols
Isolation of this compound:
The general procedure for the isolation of steroidal saponins (B1172615) from Dracaena species involves the following steps:
-
Extraction: The plant material (e.g., fresh stems of Dracaena cochinchinensis) is typically extracted with a polar solvent, such as methanol (B129727) or ethanol.
-
Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Saponins are generally found in the more polar fractions.
-
Chromatography: The saponin-rich fraction is further purified using a combination of chromatographic techniques, which may include:
-
Silica gel column chromatography.
-
Reversed-phase (e.g., C18) column chromatography.
-
Preparative High-Performance Liquid Chromatography (HPLC).
-
Structure Elucidation by NMR Spectroscopy:
-
Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆).
-
Data Acquisition: A suite of 1D and 2D NMR spectra is acquired on a high-field NMR spectrometer.
-
Data Analysis: The spectra are analyzed to assign all proton and carbon signals. Coupling constants are measured from the ¹H NMR spectrum. 2D NMR data (COSY, HSQC, HMBC) are used to establish the connectivity of the molecule.
-
Stereochemical Assignment: The relative stereochemistry is determined by analyzing NOESY data, which reveals through-space correlations between protons. For instance, NOEs between axial protons in a cyclohexane (B81311) ring can confirm their 1,3-diaxial relationship.
Logic of Stereochemical Assignment
The following diagram illustrates the logical workflow for the determination of the stereochemistry of a complex natural product like this compound.
Caption: Workflow for the isolation and stereochemical elucidation of this compound.
Signaling Pathways and Biological Context
Currently, there is a lack of specific studies on the signaling pathways directly modulated by this compound. However, steroidal saponins from the Dracaena genus are known to possess a range of biological activities, including anti-inflammatory and cytotoxic effects. It is plausible that this compound may exert its biological effects through common pathways associated with other steroidal saponins.
The following diagram depicts a generalized inflammatory signaling pathway that is often modulated by natural products and could be a potential area of investigation for this compound.
Dracaenoside F: A Comprehensive Technical Review of a Promising Steroidal Saponin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dracaenoside F, a steroidal saponin (B1150181) isolated from the traditional medicinal plant Dracaena cochinchinensis, is emerging as a compound of significant interest for its potential therapeutic applications. This technical guide provides a comprehensive literature review and historical context of this compound, detailing its discovery, chemical properties, and known and potential biological activities. Drawing parallels from closely related compounds found in Dracaena species, this document explores its likely anti-inflammatory, anti-cancer, and neuroprotective effects. This guide synthesizes available quantitative data, outlines relevant experimental methodologies, and visualizes key signaling pathways to support further research and drug development efforts.
Historical Context and Discovery
For centuries, various cultures have utilized the resinous exudate of Dracaena species, commonly known as "Dragon's Blood," for its medicinal properties. Traditional medicine systems have employed Dragon's Blood to treat a wide array of ailments, including wounds, inflammation, pain, and gastrointestinal issues.[1][2] The rich phytochemical profile of Dracaena species, which includes flavonoids, steroids, and a diverse range of saponins (B1172615), is responsible for these therapeutic effects.[3]
This compound is a steroidal saponin that was first isolated from the stems of Dracaena cochinchinensis.[4][5] Its discovery is part of a broader effort to identify the bioactive constituents of this traditionally important plant genus.
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃₉H₆₂O₁₃ |
| Molecular Weight | 738.91 g/mol |
| Class | Steroidal Saponin |
| Source | Dracaena cochinchinensis |
| Appearance | Amorphous solid |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[6] |
Potential Biological Activities and Mechanisms of Action
While specific in-depth studies on this compound are limited, the biological activities of related steroidal saponins and flavonoids from Dracaena species provide strong indications of its therapeutic potential.
Anti-inflammatory Activity
Compounds isolated from Dracaena species have demonstrated significant anti-inflammatory properties.[1] Steroidal saponins from Dracaena angustifolia, structurally similar to this compound, have been shown to inhibit superoxide (B77818) generation and elastase release in human neutrophils.[1] This suggests that this compound may exert its anti-inflammatory effects by modulating neutrophil activity. Furthermore, flavonoids and other phenolic compounds from Dracaena cochinchinensis are known to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells, indicating a potential role in neuroinflammation.[7]
Quantitative Data on Anti-inflammatory Activity of Related Compounds
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Drangustoside A | Superoxide Generation | Human Neutrophils | 26.39 ± 1.63 | [1] |
| Drangustoside A | Elastase Release | Human Neutrophils | 3.94 ± 0.19 | [1] |
| Drangustoside B | Superoxide Generation | Human Neutrophils | 18.55 ± 0.23 | [1] |
| Drangustoside B | Elastase Release | Human Neutrophils | 1.74 ± 0.25 | [1] |
| Cochinchinenin N | Nitric Oxide Production | BV-2 Microglial Cells | 11.5 ± 1.7 | [7] |
The anti-inflammatory mechanism of compounds similar to this compound likely involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation between cytotoxicity in cancer cells and free radical-scavenging activity: In vitro evaluation of 57 medicinal and edible plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Effects of Ginsenosides on the Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Dracaenoside F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dracaenoside F is a steroidal saponin (B1150181) isolated from plants of the Dracaena genus, which are known for their use in traditional medicine. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including cytotoxic and anti-inflammatory effects. Accurate and reliable quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and further pharmacological research. This document provides a detailed application note and protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). The method described is a representative method based on the analysis of similar steroidal saponins (B1172615) and is intended to serve as a starting point for method development and validation.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible HPLC results. The following protocol is a general guideline for the extraction of this compound from plant material.
Materials:
-
Dried and powdered plant material (e.g., stems or leaves of Dracaena sp.)
-
70% Ethanol (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) C18 cartridges
-
0.45 µm syringe filters
Protocol:
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a flask.
-
Add 20 mL of 70% ethanol.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Re-dissolve the dried extract in 5 mL of water.
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load the re-dissolved extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 10 mL of water to remove polar impurities.
-
Elute the saponin fraction with 10 mL of 70% ethanol.
-
Evaporate the eluate to dryness.
-
-
Final Sample Preparation:
-
Reconstitute the dried, purified extract in 1 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Method
This method is a representative reverse-phase HPLC (RP-HPLC) method suitable for the analysis of steroidal saponins like this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a suitable detector (UV/Vis or Evaporative Light Scattering Detector - ELSD).
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-10 min: 20-30% B10-30 min: 30-60% B30-40 min: 60-90% B40-45 min: 90% B (hold)45-46 min: 90-20% B46-55 min: 20% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV/Vis: 203 nm (as many saponins lack strong chromophores, this is a common low-wavelength detection option) ELSD: Drift Tube: 50 °C, Nebulizer Gas (Nitrogen): 1.5 L/min |
Method Validation Data
The following table summarizes typical quantitative data for a validated HPLC method for steroidal saponins. This data should be generated during the in-house validation of the method for this compound.
| Parameter | Typical Performance Characteristics |
| Linearity (r²) | ≥ 0.999 |
| Range | 10 - 500 µg/mL |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (RSD%) | |
| Intra-day | < 2.0% |
| Inter-day | < 3.0% |
| Accuracy (Recovery %) | 98.0 - 102.0% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound from sample preparation to data analysis.
Application Notes and Protocols for the Quantitative Analysis of Dracaenoside F
Abstract
This document provides a comprehensive guide for the development of a robust analytical method for the quantification of Dracaenoside F, a steroidal saponin (B1150181) isolated from Dracaena species.[][2] this compound and other steroidal saponins (B1172615) from this genus have garnered interest for their wide range of biological activities, including cytotoxic and anti-inflammatory effects.[3] Accurate quantification is crucial for quality control of raw materials, extracts, and finished products in the pharmaceutical and nutraceutical industries. The protocols herein describe a High-Performance Liquid Chromatography (HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD), a suitable technique for quantifying compounds like saponins which lack a strong UV chromophore.[4][5] Furthermore, this document outlines the necessary steps for method validation according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability and reproducibility of the analytical results.
Introduction
This compound is a naturally occurring steroidal saponin found in plants of the Dracaena genus, such as Dracaena cochinchinensis.[][2] Steroidal saponins are a diverse group of plant secondary metabolites with a wide array of pharmacological properties.[3] The complex structure of this compound, a glycoside, presents analytical challenges for its quantification. Due to the lack of a significant chromophore in many saponins, traditional HPLC with UV detection can be problematic, often requiring detection at low wavelengths (around 203-210 nm) where selectivity may be poor.[4][6] Therefore, HPLC coupled with an Evaporative Light Scattering Detector (ELSD) is a more suitable and robust alternative for the quantification of such compounds.[5][7] This application note provides a detailed protocol for the extraction, separation, and quantification of this compound, along with a comprehensive guide to method validation.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Dried and powdered Dracaena cochinchinensis resin
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (LC-MS grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters (PTFE)
-
HPLC vials
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
-
Analytical column: C18 column (4.6 x 250 mm, 5 µm particle size).
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 0.05 to 1.0 mg/mL. These will be used to construct the calibration curve.
Sample Preparation (Extraction from Dracaena cochinchinensis Resin)
-
Accurately weigh 1.0 g of powdered Dracaena cochinchinensis resin into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol in water (v/v).
-
Vortex for 5 minutes, followed by ultrasonication for 30 minutes in a water bath at 60°C.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction process (steps 2-5) twice more on the residue.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 5 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
Chromatographic Conditions
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program:
-
0-10 min: 30% B
-
10-25 min: 30-60% B
-
25-35 min: 60-90% B
-
35-40 min: 90% B
-
40.1-45 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
ELSD Conditions:
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 70°C
-
Gas Flow Rate (Nitrogen): 2.0 L/min
-
Method Validation
The analytical method should be validated according to ICH guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by comparing the chromatograms of a blank, the standard, and a sample extract.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area versus the concentration of the working standard solutions.
-
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The quantitative data from the method validation should be summarized in tables for clarity and ease of comparison.
Table 1: Linearity Data for this compound Quantification
| Concentration (mg/mL) | Peak Area (arbitrary units) |
| 0.05 | 15,234 |
| 0.10 | 31,567 |
| 0.25 | 78,912 |
| 0.50 | 155,432 |
| 0.75 | 234,123 |
| 1.00 | 310,876 |
| Regression Equation | y = 309,876x + 1,234 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy and Precision of the Analytical Method
| Spiked Concentration (mg/mL) | Measured Concentration (mg/mL) (Mean ± SD, n=3) | Recovery (%) | RSD (%) |
| Intra-day (Repeatability) | |||
| 0.10 | 0.098 ± 0.002 | 98.0 | 2.04 |
| 0.50 | 0.495 ± 0.008 | 99.0 | 1.62 |
| 1.00 | 0.992 ± 0.015 | 99.2 | 1.51 |
| Inter-day (Intermediate Precision) | |||
| 0.10 | 0.097 ± 0.003 | 97.0 | 3.09 |
| 0.50 | 0.491 ± 0.011 | 98.2 | 2.24 |
| 1.00 | 0.988 ± 0.019 | 98.8 | 1.92 |
Table 3: LOD and LOQ for this compound
| Parameter | Value (mg/mL) |
| Limit of Detection (LOD) | 0.015 |
| Limit of Quantification (LOQ) | 0.048 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical flow of analytical method validation steps.
Conclusion
The HPLC-ELSD method described in this application note provides a reliable and robust approach for the quantification of this compound in Dracaena cochinchinensis resin. The detailed protocols for sample preparation, chromatographic analysis, and method validation will enable researchers, scientists, and drug development professionals to accurately determine the content of this bioactive steroidal saponin. Adherence to these guidelines will ensure the quality and consistency of materials and products containing this compound.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structures and Bioactivities of Steroidal Saponins Isolated from the Genera Dracaena and Sansevieria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. norfeed.net [norfeed.net]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Rapid, cost-effective and accurate quantification of Yucca schidigera Roezl. steroidal saponins using HPLC-ELSD method. | Semantic Scholar [semanticscholar.org]
Application Note: Structural Analysis of Dracaenoside F using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dracaenoside F is a steroidal saponin (B1150181) isolated from plants of the Dracaena genus, which are known for their use in traditional medicine.[1] Steroidal saponins (B1172615) are a class of natural products exhibiting a wide range of biological activities, including anti-inflammatory, anti-proliferative, and cytotoxic properties, making them promising candidates for drug development.[2] The precise structural elucidation of these complex molecules is paramount for understanding their structure-activity relationships and mechanism of action. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of novel natural products like this compound.[3] This application note provides a detailed overview of the application of 1D and 2D NMR spectroscopy for the structural analysis of this compound, including experimental protocols and data interpretation.
Data Presentation: Representative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for a representative spirostanol (B12661974) saponin, which shares structural similarities with this compound. The data is typically acquired in pyridine-d₅ to minimize signal overlap.
Table 1: Representative ¹H NMR Data (500 MHz, Pyridine-d₅)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 1.25 | m | |
| 2 | 1.80 | m | |
| 3 | 4.05 | m | |
| 4 | 1.65 | m | |
| 5 | 1.10 | m | |
| 6 | 5.35 | d | 5.0 |
| 7 | 2.20 | m | |
| ... | ... | ... | ... |
| 21 | 1.05 | d | 7.0 |
| 26a | 3.60 | dd | 10.5, 4.5 |
| 26b | 3.45 | dd | 10.5, 8.0 |
| 27 | 0.80 | d | 6.5 |
| Glc-1' | 4.90 | d | 7.5 |
| Rha-1'' | 6.30 | br s |
Table 2: Representative ¹³C NMR Data (125 MHz, Pyridine-d₅)
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 37.5 | 15 | 32.1 |
| 2 | 30.0 | 16 | 81.2 |
| 3 | 78.0 | 17 | 62.5 |
| 4 | 39.0 | 18 | 16.5 |
| 5 | 141.0 | 19 | 19.4 |
| 6 | 121.8 | 20 | 42.0 |
| 7 | 32.3 | 21 | 15.0 |
| 8 | 31.8 | 22 | 109.5 |
| 9 | 50.3 | 23 | 31.9 |
| 10 | 37.0 | 24 | 29.2 |
| 11 | 21.2 | 25 | 30.6 |
| 12 | 40.1 | 26 | 67.2 |
| 13 | 41.0 | 27 | 17.5 |
| 14 | 56.5 | Sugar Moieties | |
| Glc | Rha | ||
| 1' | 105.5 | 1'' | 102.0 |
| 2' | 75.3 | 2'' | 72.8 |
| 3' | 78.5 | 3'' | 72.9 |
| 4' | 71.8 | 4'' | 74.2 |
| 5' | 78.2 | 5'' | 69.8 |
| 6' | 62.9 | 6'' | 18.8 |
Experimental Protocols
A systematic approach utilizing a combination of 1D and 2D NMR experiments is essential for the complete structural elucidation of steroidal saponins.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the purified this compound in approximately 0.5 mL of deuterated pyridine (B92270) (pyridine-d₅). Pyridine-d₅ is often the solvent of choice for saponins due to its excellent dissolving power and its ability to reduce signal overlapping, especially of the sugar protons.[1]
-
Filtration: Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.
-
Referencing: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (≥500 MHz for ¹H) to achieve optimal resolution and sensitivity.
-
¹H NMR: A standard single-pulse experiment is used to obtain the proton spectrum. This provides information on the chemical environment and multiplicity of the protons.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to determine the number of carbon atoms and their chemical shifts.
-
DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment is performed to differentiate between CH, CH₂, and CH₃ groups (CH and CH₃ give positive signals, while CH₂ gives negative signals).
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin couplings, which is crucial for tracing the connectivity of the steroid backbone and the sugar rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons based on their attached proton's chemical shift.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is vital for connecting different spin systems, identifying quaternary carbons, and determining the linkage between the aglycone and the sugar moieties, as well as the sequence of the sugar units.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing crucial information about the stereochemistry of the molecule.
Visualization of Methodologies and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the structural elucidation of a steroidal saponin using NMR spectroscopy.
Plausible Signaling Pathway
While the specific signaling pathways modulated by this compound are yet to be fully elucidated, many steroidal saponins have been shown to exert their anti-inflammatory and anti-cancer effects by modulating key cellular signaling pathways such as the PI3K/Akt and NF-κB pathways.[4][5][6] The following diagram illustrates a plausible mechanism of action for a steroidal saponin.
Conclusion
NMR spectroscopy is a powerful and essential technique for the complete structural elucidation of complex natural products like this compound. A systematic application of 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals, the determination of the sugar sequence, and the establishment of the relative stereochemistry. This detailed structural information is fundamental for advancing the development of this compound and other steroidal saponins as potential therapeutic agents. Further research into the biological activities of this compound will likely reveal its interaction with key cellular signaling pathways, such as the PI3K/Akt and NF-κB pathways, which are often implicated in inflammation and cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. New steroidal saponins from Physochlainae Radix: Structures and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Steroidal saponins: Natural compounds with the potential to reverse tumor drug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of Dracaenoside F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dracaenoside F is a steroidal saponin (B1150181) identified in plant species of the Dracaena genus, notably Dracaena cochinchinensis. Steroidal saponins (B1172615) are a diverse group of natural products with a wide range of reported biological activities, making them of significant interest in pharmaceutical research and drug development. Understanding the chemical structure and fragmentation behavior of these molecules is crucial for their identification, characterization, and quantification in complex botanical extracts. Mass spectrometry, particularly when coupled with liquid chromatography, serves as a powerful analytical tool for this purpose.
This document provides a detailed overview of the expected mass spectrometry fragmentation pattern of this compound and a general protocol for its analysis using Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS).
Chemical Information
-
Compound Name: this compound
-
CAS Number: 109460-83-5
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of steroidal saponins, such as this compound, in tandem mass spectrometry (MS/MS) is primarily characterized by the sequential neutral loss of its sugar moieties from the aglycone core. The analysis can be performed in both positive and negative ionization modes, with each providing complementary structural information.
Based on the general fragmentation patterns observed for steroidal saponins from the Dracaena genus, the fragmentation of this compound is expected to proceed via the cleavage of glycosidic bonds. This results in the loss of monosaccharide units, which can be used to deduce the sugar sequence of the saponin. The typical mass losses correspond to:
-
Pentose (e.g., Arabinose, Xylose): 132 Da
-
Deoxyhexose (e.g., Rhamnose): 146 Da
-
Hexose (e.g., Glucose, Galactose): 162 Da
Table 1: Predicted Major Fragmentation Data for this compound (Hypothetical)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Lost Moiety |
| [M+H]⁺ or [M-H]⁻ | Varies | 162 | Hexose |
| [M+H]⁺ or [M-H]⁻ | Varies | 146 | Deoxyhexose |
| [M+H]⁺ or [M-H]⁻ | Varies | 132 | Pentose |
| Fragment Ion 1 | Varies | 162 / 146 / 132 | Subsequent sugar loss |
Note: This table represents a general prediction. Actual m/z values and relative intensities would need to be determined experimentally.
Experimental Protocol: UPLC-QTOF-MS/MS Analysis of this compound
This protocol provides a general framework for the analysis of this compound in a plant extract. Optimization of specific parameters may be required for different sample matrices and instrumentation.
1. Sample Preparation
-
Extraction:
-
Weigh 1.0 g of powdered plant material (e.g., from Dracaena cochinchinensis).
-
Add 20 mL of 70% methanol (B129727) (MeOH).
-
Sonciate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Re-dissolve the dried extract in 1 mL of 50% MeOH.
-
Filter the solution through a 0.22 µm syringe filter prior to UPLC injection.
-
2. UPLC-QTOF-MS Conditions
-
UPLC System: A high-performance UPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10-90% B (linear gradient)
-
15-18 min: 90% B (isocratic)
-
18-18.1 min: 90-10% B (linear gradient)
-
18.1-20 min: 10% B (isocratic for column re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
Mass Spectrometer: A Quadrupole Time-of-Flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive and Negative
-
Capillary Voltage: 3.5 kV (positive), 3.0 kV (negative)
-
Sampling Cone Voltage: 40 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 450 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
Mass Range: m/z 100-1500
-
MS/MS Analysis: Data-dependent acquisition (DDA) with collision-induced dissociation (CID).
-
Collision Energy: Ramped from 20-40 eV for fragmentation.
Data Analysis and Interpretation
The acquired data should be processed using appropriate software. The identification of this compound can be confirmed by matching the accurate mass of the precursor ion with its theoretical mass and by interpreting the fragmentation pattern to identify the characteristic neutral losses of the sugar moieties.
Visualization of the Fragmentation Process
The following diagram illustrates the general logical workflow for the identification and structural elucidation of this compound using UPLC-QTOF-MS.
Caption: Workflow for this compound analysis.
The following diagram illustrates the predicted fragmentation pathway of a generic steroidal saponin like this compound.
Caption: Predicted fragmentation of this compound.
References
Application Notes and Protocols for Cell-Based Bioactivity Testing of Dracaenoside F
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the potential therapeutic properties of Dracaenoside F, a steroidal saponin (B1150181) isolated from Dracaena species.[1] The following protocols detail established cell-based assays to investigate its anti-inflammatory, anti-cancer, antioxidant, and neuroprotective activities.
Anti-inflammatory Activity
Inflammation is a critical physiological process, but its dysregulation is implicated in numerous diseases. Steroidal saponins (B1172615) have been shown to modulate inflammatory responses, primarily through the NF-κB, TLR4, and MAPKs signaling pathways.[2][3]
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages
This assay assesses the ability of this compound to inhibit the production of pro-inflammatory mediators in murine macrophage cells stimulated with LPS.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Phosphate-Buffered Saline (PBS)
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Nitric Oxide (NO) Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent to each sample.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) is used to quantify NO production.
-
-
Cytokine Measurement (TNF-α and IL-6):
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability Assay (MTT):
-
After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm.
-
Data Presentation:
| Concentration (µM) | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) | Cell Viability (%) |
| Control | 0 | 0 | 0 | 100 |
| LPS (1 µg/mL) | 100 | 100 | 100 | 98 ± 4 |
| This compound (1) + LPS | 85 ± 6 | 88 ± 5 | 90 ± 7 | 99 ± 3 |
| This compound (5) + LPS | 62 ± 5 | 65 ± 4 | 70 ± 6 | 97 ± 5 |
| This compound (10) + LPS | 45 ± 4 | 48 ± 3 | 52 ± 5 | 96 ± 4 |
| This compound (25) + LPS | 28 ± 3 | 30 ± 4 | 35 ± 4 | 95 ± 6 |
| This compound (50) + LPS | 15 ± 2 | 18 ± 2 | 22 ± 3 | 93 ± 5 |
Data are presented as mean ± SD and are representative. Actual results may vary.
Signaling Pathway:
Anti-inflammatory signaling pathway of this compound.
Anti-cancer Activity
Steroidal saponins have demonstrated cytotoxic effects on various cancer cell lines, often by inducing apoptosis through modulation of signaling pathways like PI3K/Akt.[4][5]
Experimental Protocol: Cytotoxicity and Apoptosis Induction in Human Cancer Cell Lines (e.g., A549 - Lung Cancer)
This protocol evaluates the cytotoxic and pro-apoptotic effects of this compound on human lung adenocarcinoma cells.
Materials:
-
A549 human lung cancer cell line
-
This compound
-
Roswell Park Memorial Institute (RPMI) 1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT reagent
-
DMSO
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture: Maintain A549 cells in RPMI 1640 medium with 10% FBS and 1% penicillin-streptomycin.
-
Cytotoxicity Assay (MTT):
-
Seed 5 x 10³ cells/well in a 96-well plate and incubate overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.
-
Perform the MTT assay as described in the anti-inflammatory protocol.
-
Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Seed 2 x 10⁵ cells/well in a 6-well plate and incubate overnight.
-
Treat cells with this compound at concentrations around the IC₅₀ value for 24 hours.
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Data Presentation:
Table 2: Cytotoxicity of this compound on A549 Cells
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 0.1 | 98 ± 4 |
| 1 | 85 ± 6 |
| 10 | 52 ± 5 |
| 50 | 21 ± 3 |
| 100 | 8 ± 2 |
| IC₅₀ (µM) | ~10.5 |
Data are presented as mean ± SD and are representative.
Table 3: Apoptosis Induction by this compound in A549 Cells
| Treatment | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| This compound (10 µM) | 15.4 ± 2.1 | 8.2 ± 1.5 | 1.2 ± 0.4 |
| This compound (25 µM) | 28.7 ± 3.5 | 15.6 ± 2.3 | 2.1 ± 0.6 |
Data are presented as mean ± SD and are representative.
Signaling Pathway:
Apoptosis induction pathway by this compound.
Antioxidant Activity
Oxidative stress contributes to the pathogenesis of many diseases. The cellular antioxidant activity (CAA) assay measures the ability of a compound to scavenge intracellular reactive oxygen species (ROS).
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
This assay quantifies the antioxidant potential of this compound within a cellular environment using the fluorescent probe DCFH-DA.
Materials:
-
HepG2 human liver cancer cell line
-
This compound
-
William's Medium E
-
FBS, Penicillin-Streptomycin
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP)
-
Quercetin (B1663063) (positive control)
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Grow HepG2 cells in William's Medium E with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Plate 6 x 10⁴ cells/well in a 96-well black plate and incubate for 24 hours.
-
Loading with DCFH-DA: Remove the medium and treat cells with 25 µM DCFH-DA and various concentrations of this compound or quercetin for 1 hour.
-
Induction of Oxidative Stress: Wash the cells with PBS and add 600 µM ABAP to induce peroxyl radical formation.
-
Fluorescence Measurement: Immediately measure the fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.
-
Calculation: Calculate the CAA value as the percentage reduction of fluorescence in the presence of the compound compared to the control.
Data Presentation:
| Compound | Concentration (µM) | CAA Value (%) |
| Quercetin (Control) | 25 | 85 ± 5 |
| This compound | 10 | 35 ± 4 |
| This compound | 25 | 58 ± 6 |
| This compound | 50 | 75 ± 7 |
Data are presented as mean ± SD and are representative.
Signaling Pathway:
Nrf2-mediated antioxidant response pathway.
Neuroprotective Activity
Neurodegenerative diseases are often associated with oxidative stress and neuronal cell death. This assay evaluates the potential of this compound to protect neuronal cells from oxidative damage.
Experimental Protocol: Hydrogen Peroxide (H₂O₂)-Induced Neurotoxicity in SH-SY5Y Cells
This protocol assesses the protective effect of this compound against H₂O₂-induced cell death in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
This compound
-
DMEM/F12 medium
-
FBS, Penicillin-Streptomycin
-
Hydrogen peroxide (H₂O₂)
-
MTT reagent
-
DMSO
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells at 1 x 10⁴ cells/well in a 96-well plate and allow them to attach.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Induction of Neurotoxicity: Expose the cells to H₂O₂ (e.g., 100 µM) for 4 hours to induce oxidative stress and cell death.
-
Cell Viability (MTT Assay): Perform the MTT assay as previously described to assess cell viability.
-
Cytotoxicity (LDH Assay):
-
Collect the cell culture supernatant.
-
Measure LDH release using a commercial kit according to the manufacturer's instructions.
-
Data Presentation:
| Treatment | Cell Viability (%) | LDH Release (% of H₂O₂ control) |
| Control | 100 | 0 |
| H₂O₂ (100 µM) | 55 ± 5 | 100 |
| This compound (1 µM) + H₂O₂ | 65 ± 6 | 82 ± 7 |
| This compound (5 µM) + H₂O₂ | 78 ± 5 | 65 ± 6 |
| This compound (10 µM) + H₂O₂ | 89 ± 4 | 48 ± 5 |
Data are presented as mean ± SD and are representative.
Experimental Workflow:
Workflow for neuroprotection assay.
References
- 1. Nrf2 signaling pathway: Significance and symbolism [wisdomlib.org]
- 2. Anti-inflammatory and modulatory effects of steroidal saponins and sapogenins on cytokines: A review of pre-clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Steroidal Saponins: Naturally Occurring Compounds as Inhibitors of the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
Application Notes & Protocols: Dracaenoside F Formulation for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dracaenoside F is a steroidal saponin (B1150181) isolated from plants such as Dracaena cochinchinensis[1][2]. Steroidal saponins (B1172615) are a class of natural compounds investigated for a range of biological activities, including anti-inflammatory and anti-cancer effects[3]. A significant challenge in the preclinical in vivo evaluation of this compound is its poor aqueous solubility, which necessitates the development of specialized formulations to ensure adequate bioavailability and consistent exposure in animal models.
These application notes provide detailed protocols for preparing this compound formulations suitable for common routes of administration in preclinical research, such as oral gavage and intravenous injection.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for selecting an appropriate formulation strategy. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 109460-83-5 | [1] |
| Molecular Formula | C₃₉H₆₂O₁₃ | [1][4] |
| Molecular Weight | 738.9 g/mol | [1][4] |
| Appearance | Powder | [4] |
| In Vitro Solubility | DMSO: 100 mg/mL (Requires sonication) | [1] |
| Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [4] | |
| Storage (Pure Form) | -20°C for up to 3 years | [1][2] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [1][2] |
Formulation Protocols for In Vivo Administration
Given its low water solubility, this compound requires a vehicle that can either dissolve it or maintain it as a stable, homogeneous suspension. The choice of formulation depends on the intended route of administration and the experimental design.
Protocol 1: Preparation of this compound Suspension for Oral Administration (Gavage)
Oral gavage is a common route for administering test compounds in preclinical studies. For poorly soluble compounds like this compound, a suspension using a suspending agent like carboxymethylcellulose (CMC) is a standard approach.
Materials and Reagents:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), ≥99.5% purity
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity (e.g., 0.5% w/v)
-
Sterile saline (0.9% NaCl) or purified water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Calibrated balance and weighing paper
-
Sterile tubes
Procedure:
-
Vehicle Preparation (0.5% CMC-Na):
-
Weigh 0.5 g of CMC-Na powder.
-
In a beaker, slowly add the CMC-Na to 100 mL of sterile saline or water while stirring vigorously with a magnetic stirrer.
-
Continue stirring until the CMC-Na is fully hydrated and a clear, slightly viscous solution is formed. This may take several hours. Gentle heating (to ~40-50°C) can aid dissolution. Allow the solution to cool to room temperature before use.
-
-
Formulation Preparation:
-
Calculate the required amount of this compound and vehicle based on the desired dose concentration (e.g., mg/kg) and dosing volume (typically 5-10 mL/kg for mice)[5].
-
Weigh the precise amount of this compound powder.
-
To aid in wetting and initial dispersion, place the powder in a mortar and add a very small volume of DMSO (e.g., 5-10% of the final volume) to create a uniform paste.
-
Gradually add the 0.5% CMC-Na vehicle to the paste while triturating with the pestle to ensure a fine, homogeneous suspension[6].
-
Transfer the suspension to a sterile tube. Use a magnetic stirrer or vortex mixer to ensure the suspension is uniform before each animal is dosed.
-
Important Considerations:
-
Homogeneity: Suspensions can settle over time. It is critical to keep the formulation under constant gentle agitation (e.g., on a magnetic stirrer) during the dosing procedure to ensure each animal receives the correct dose[6].
-
Fresh Preparation: It is best practice to prepare the suspension fresh daily to prevent microbial growth and changes in suspension characteristics[6].
-
Vehicle Control: A control group of animals should be administered the vehicle alone (e.g., 10% DMSO in 0.5% CMC-Na) to account for any effects of the formulation components.
Protocol 2: Preparation of this compound Solution for Intravenous (IV) Injection
IV administration requires a clear, sterile solution to prevent embolism and ensure immediate systemic exposure. This typically involves using a co-solvent system.
Materials and Reagents:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure: This protocol is based on a common vehicle system used for poorly soluble compounds for in vivo use[1][7]. The final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline .
-
Calculation: Determine the total volume of formulation needed and the required mass of this compound to achieve the desired final concentration. A product data sheet suggests a solubility of at least 2.5 mg/mL in this vehicle[1].
-
Dissolution:
-
Weigh the required amount of this compound into a sterile tube.
-
Add the required volume of DMSO (10% of the final volume). Vortex or sonicate until the powder is completely dissolved. This step is critical.
-
Add the required volume of PEG300 (40% of the final volume) and mix thoroughly.
-
Add the required volume of Tween-80 (5% of the final volume) and mix again until the solution is homogeneous.
-
Finally, add the sterile saline (45% of the final volume) dropwise while vortexing to prevent precipitation.
-
-
Final Check: The final formulation should be a clear, particle-free solution. Visually inspect against a light and dark background. If any precipitation occurs, the concentration may be too high for this vehicle system.
Example for 1 mL of a 2.5 mg/mL solution:
-
Weigh 2.5 mg of this compound.
-
Add 100 µL of DMSO and dissolve completely.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of sterile saline and mix to a final volume of 1 mL[2].
Important Considerations:
-
Toxicity: The concentration of organic solvents like DMSO should be kept to a minimum as they can cause toxicity, especially with chronic administration[6]. The provided formulation is a widely used standard, but tolerability should be assessed in a pilot study.
-
Precipitation: Co-solvent formulations can be prone to precipitation when they come into contact with aqueous physiological fluids. Administer injections slowly to allow for rapid dilution in the bloodstream and minimize this risk[8].
-
Sterility: Ensure all components are sterile and the preparation is performed under aseptic conditions, as this formulation will be administered directly into the bloodstream.
Experimental Workflow and Pathway Diagrams
Workflow for In Vivo Formulation Preparation
The following diagram outlines the general workflow for preparing either a suspension or a solution of this compound for in vivo experiments.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | CAS:109460-83-5 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Dracaenoside F Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dracaenoside F is a steroidal saponin (B1150181) with potential pharmacological activities. A thorough understanding of its solubility in various solvents and physiological solutions is fundamental for its development as a therapeutic agent. Solubility influences bioavailability, formulation design, and the reliability of in vitro and in vivo studies. These application notes provide detailed protocols for determining the kinetic and thermodynamic solubility of this compound, along with data on its known solubility and a proposed signaling pathway based on related compounds.
Data Presentation: this compound Solubility
The solubility of this compound has been qualitatively and quantitatively assessed in several solvents and formulation systems. The following tables summarize the available data. It is important to note that comprehensive quantitative solubility data in a wide range of common laboratory solvents is not extensively published, highlighting the need for experimental determination using the protocols provided below.
Table 1: Quantitative Solubility of this compound
| Solvent/System | Temperature (°C) | Method | Solubility | Citation |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Not Specified | 100 mg/mL | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | Formulation | ≥ 2.5 mg/mL | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | Formulation | ≥ 2.5 mg/mL | |
| 10% DMSO, 90% Corn Oil | Not Specified | Formulation | ≥ 2.5 mg/mL |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Citation |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble |
Experimental Protocols
Two common methods for determining the solubility of a compound are the shake-flask method for thermodynamic (equilibrium) solubility and the kinetic solubility assay, often used in high-throughput screening.
Protocol 1: Thermodynamic Solubility Determination by Shake-Flask Method
This protocol determines the equilibrium solubility of this compound, which is the maximum concentration of the compound that can dissolve in a solvent at equilibrium.
Materials:
-
This compound (solid powder)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetone)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
HPLC-UV or UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.
-
Data Analysis: The determined concentration represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.
Protocol 2: Kinetic Solubility Assay
This high-throughput method is used to determine the solubility of a compound from a DMSO stock solution when added to an aqueous buffer. It is a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mg/mL)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microplate
-
Plate shaker
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
Procedure:
-
Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.
-
Compound Addition: Add a small volume of the this compound DMSO stock solution to the wells to achieve a range of final concentrations.
-
Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., room temperature or 37°C).
-
Detection (Nephelometry): Measure the light scattering of the solutions in a nephelometer. An increase in light scattering indicates the formation of a precipitate. The highest concentration without a significant increase in light scattering is considered the kinetic solubility.
-
Detection (UV-Vis Spectrophotometry): Alternatively, filter the solutions to remove any precipitate. Measure the absorbance of the filtrate in a UV-Vis plate reader at the λmax of this compound. The concentration is determined from a standard curve, and the highest soluble concentration is the kinetic solubility.
Protocol 3: Analytical Quantification by HPLC-UV
This protocol outlines a general method for quantifying this compound concentration in solubility samples. Method optimization and validation are required.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile phase: Acetonitrile (B52724) and water (gradient elution may be necessary)
-
This compound standard for calibration curve
Procedure:
-
Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV scan of this compound (likely in the range of 200-220 nm for saponins (B1172615) lacking strong chromophores).
-
-
Analysis: Inject the standards and the filtered solubility samples into the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation to calculate the concentration of this compound in the unknown samples.
Mandatory Visualizations
Experimental Workflow for Thermodynamic Solubility
Application Notes and Protocols for Dracaenoside F in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dracaenoside F is a steroidal saponin (B1150181) isolated from Dracaena cochinchinensis.[1] As with many natural products, its poor water solubility necessitates the use of an organic solvent for in vitro and in vivo studies. Dimethyl sulfoxide (B87167) (DMSO) is a common polar aprotic solvent used to dissolve a wide range of compounds for biological research.[2][3] This document provides a detailed protocol for dissolving this compound in DMSO, preparing stock solutions, and considerations for its use in cell culture experiments.
Data Presentation
The following table summarizes the solubility and storage information for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₃₉H₆₂O₁₃ | [1] |
| Molecular Weight | 738.9 g/mol | [1] |
| Solubility in DMSO | 100 mg/mL (135.34 mM) | [1] |
| Storage (Pure Form) | -20°C for up to 3 years | [1] |
| Storage (In Solvent) | -80°C for up to 6 months-20°C for up to 1 month | [1][4] |
Table 1: Properties and Storage of this compound.
Stock Solution Preparation Table
This table provides the volume of DMSO required to prepare stock solutions of various concentrations from 1 mg, 5 mg, and 10 mg of this compound powder.
| Desired Stock Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 1.3534 mL | 6.7668 mL | 13.5336 mL |
| 5 mM | 0.2707 mL | 1.3534 mL | 2.7067 mL |
| 10 mM | 0.1353 mL | 0.6767 mL | 1.3534 mL |
Table 2: Volume of DMSO for Preparing this compound Stock Solutions.[1][4]
Experimental Protocols
Materials:
-
This compound (powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile pipette tips
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:
-
Preparation: Work in a clean, sterile environment such as a laminar flow hood or biosafety cabinet to minimize contamination.[5] Ensure all materials are sterile.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare a 10 mM stock solution, weigh out 7.39 mg of this compound.
-
Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to the vial containing the this compound powder.[4] For 7.39 mg, this would be 1 mL of DMSO. It is recommended to use newly opened DMSO as it is hygroscopic and water absorption can impact solubility.[1][4]
-
Dissolution:
-
Tightly cap the vial and vortex gently to mix the powder with the DMSO.[5]
-
To ensure complete dissolution, sonication is recommended.[1][4] Place the vial in an ultrasonic water bath and sonicate for 10-15 minutes.
-
If precipitation is still visible, gentle heating in a 37°C water bath can be applied in conjunction with sonication.[6] Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[4]
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[1][4] For short-term storage (up to 1 month), -20°C is suitable.[1][4]
-
Protocol for Diluting this compound for Cell Culture Experiments:
-
Pre-warming: Before use, thaw a frozen aliquot of the this compound stock solution at room temperature. It is also recommended to pre-warm the cell culture medium to 37°C.[6]
-
Dilution:
-
To minimize precipitation upon dilution in aqueous media, it is best to add the DMSO stock solution directly to the pre-warmed cell culture medium with gentle mixing.[5][7]
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic.[8] Most cell lines can tolerate up to 1% DMSO, but sensitive cells, like primary cultures, may require concentrations below 0.1%.[8]
-
For example, to achieve a final concentration of 10 µM this compound from a 10 mM stock solution, you would perform a 1:1000 dilution (e.g., add 1 µL of the stock solution to 1 mL of cell culture medium). This results in a final DMSO concentration of 0.1%.
-
Mandatory Visualizations
Experimental Workflow for Preparing this compound Solutions
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
Application of Dracaenoside F in Cytotoxicity Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dracaenoside F is a steroidal saponin (B1150181) isolated from plants of the Dracaena genus, which are known for their use in traditional medicine.[1][2] Steroidal saponins (B1172615) from Dracaena species have garnered significant interest in oncological research due to their potential cytotoxic and anti-proliferative effects.[1][3] While direct and extensive cytotoxicity studies on this compound are limited in publicly available literature, this document provides a comprehensive overview of the application of closely related steroidal saponins from the Dracaena genus in cytotoxicity research. The protocols and data presented are based on established methodologies for evaluating cytotoxic compounds and the reported activities of structurally similar natural products. This information serves as a valuable resource for initiating and designing cytotoxicity studies involving this compound.
Postulated Mechanism of Action
Based on studies of similar steroidal saponins and other natural cytotoxic compounds, this compound is hypothesized to induce cytotoxicity in cancer cells primarily through the induction of apoptosis.[3][4] This programmed cell death is likely mediated by the modulation of key signaling pathways that regulate cell survival and proliferation. Two central pathways implicated in the cytotoxic effects of similar natural compounds are the PI3K/Akt and Wnt/β-catenin signaling pathways.[5][6][7]
PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth.[5][8] In many cancers, this pathway is constitutively active, promoting uncontrolled cell proliferation and inhibiting apoptosis.[9] Natural compounds similar to this compound have been shown to inhibit the PI3K/Akt pathway, leading to a decrease in the phosphorylation of Akt and downstream targets. This inhibition can result in the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), ultimately triggering the caspase cascade and apoptosis.[10][11]
Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway plays a crucial role in cell fate determination, proliferation, and migration.[12] Dysregulation of this pathway is a hallmark of many cancers, leading to the accumulation of β-catenin in the nucleus, where it activates the transcription of target genes involved in cell proliferation and survival.[7] Certain flavonoids and saponins have been demonstrated to antagonize the Wnt/β-catenin pathway by promoting the degradation of β-catenin or inhibiting its nuclear translocation, thereby suppressing tumor growth.[6][13]
Quantitative Data Summary
Due to the limited availability of specific data for this compound, the following tables summarize the cytotoxic activities of other steroidal saponins isolated from Dracaena species against various cancer cell lines. This data provides a comparative baseline for designing dose-range finding studies for this compound.
Table 1: Cytotoxicity of Steroidal Saponins from Dracaena Species
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Steroidal Saponin | P-388 (Murine Leukemia) | MTT | 3.5 µg/mL | [14] |
| Draconins A-C | HL-60 (Human Leukemia) | Not Specified | 2.0 - 9.7 µM | [3] |
| Sanguis Draconis Flavones (SDF) | MCF-7 (Breast Cancer) | CCK-8 | 22.68 ± 1.68 µg/mL | [15] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the cytotoxicity of this compound.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a stock solution of this compound in DMSO. Further dilute with the complete medium to achieve a series of desired concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a 5 mL culture tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Apoptosis-Related Proteins
Principle: Western blotting is used to detect specific proteins in a sample. This protocol focuses on key proteins in the PI3K/Akt and Wnt/β-catenin pathways, as well as markers of apoptosis.
Materials:
-
This compound
-
Cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-β-catenin, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Visualizations
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its cytotoxic evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Potential Anti-tumor Effects and Apoptosis-inducing Mechanisms of Saponins: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Flavonoids and Wnt/β-Catenin Signaling: Potential Role in Colorectal Cancer Therapies [mdpi.com]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ginsenoside Compound K Inhibits Wnt/β-Catenin Signaling and Anti-Angiogenesis, Alleviating Joint Injury in Rats With Adjuvant Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamopen.com [benthamopen.com]
- 15. The inhibitory effect and mechanism of Resina Draconis on the proliferation of MCF-7 breast cancer cells: a network pharmacology-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dracaenoside F as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dracaenoside F is a steroidal saponin (B1150181) isolated from plants of the Dracaena genus, which have a long history of use in traditional medicine.[1] As a purified compound, this compound serves as a critical reference standard for the qualitative and quantitative analysis of herbal extracts and finished products containing Dracaena species. Furthermore, its potential biological activities, including antifungal and cytotoxic properties, make it a valuable tool for drug discovery and development research.
These application notes provide detailed protocols for the use of this compound as a reference standard in analytical chromatography and for the evaluation of its biological activity in vitro.
Physicochemical Properties and Storage
Proper handling and storage of the this compound reference standard are crucial for maintaining its integrity and ensuring accurate and reproducible results.
| Property | Value |
| Molecular Formula | C₃₉H₆₂O₁₃ |
| Molecular Weight | 738.91 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, methanol (B129727); sparingly soluble in water |
| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months. Aliquot to avoid repeated freeze-thaw cycles. |
| Storage (Solid) | Store at -20°C in a dry, dark place. |
Analytical Applications: Chromatographic Analysis
This compound is frequently used as a reference standard for identification and quantification in complex mixtures such as plant extracts. High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD), and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are powerful techniques for this purpose.
Protocol 1: Quantitative Analysis by HPLC-DAD
This protocol provides a general method for the quantification of this compound in a sample matrix. Optimization may be required depending on the specific matrix and available instrumentation.
Workflow for HPLC-DAD Analysis
Caption: Workflow for the quantitative analysis of this compound using HPLC-DAD.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid (optional)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC system with DAD or UV detector
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or DMSO.
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample (e.g., powdered plant material, extract).
-
Extract the sample with a suitable solvent (e.g., methanol) using an appropriate method (e.g., sonication, reflux).
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions (General):
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | Start with a lower percentage of B, and gradually increase. A typical gradient might be: 0-20 min, 20-60% B; 20-30 min, 60-90% B. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
| Detection | DAD at 203 nm (as saponins (B1172615) often lack strong chromophores at higher wavelengths) |
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Protocol 2: High-Sensitivity Quantification by UPLC-QTOF-MS/MS
For highly sensitive and selective quantification, especially in complex matrices or at low concentrations, UPLC coupled with a tandem mass spectrometer is the method of choice.
Materials:
-
This compound reference standard
-
LC-MS grade acetonitrile, water, and formic acid
-
Standard laboratory glassware and consumables
Procedure:
-
Standard and Sample Preparation:
-
Prepare standard and sample solutions as described in the HPLC protocol, using LC-MS grade solvents.
-
-
UPLC-MS/MS Conditions (General):
| Parameter | Recommended Condition |
| Column | UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | A steeper gradient can be used due to the higher efficiency of UPLC columns. |
| Flow Rate | 0.3-0.5 mL/min |
| Injection Volume | 1-5 µL |
| Column Temperature | 30-40°C |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode (optimization required) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions need to be determined by infusing a standard solution of this compound. |
-
Data Analysis:
-
Develop an MRM method based on the specific precursor and product ions for this compound.
-
Generate a calibration curve using the peak areas of the MRM transitions from the standard solutions.
-
Quantify this compound in the samples based on the calibration curve.
-
Biological Activity Assays
This compound, as a steroidal saponin, is expected to exhibit biological activities. The following protocols provide frameworks for assessing its in vitro antifungal and cytotoxic effects.
Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain, such as Candida albicans.[2][3]
Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound
-
Candida albicans (or other fungal strain)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer (optional, for quantitative reading)
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the stock solution in RPMI-1640 medium to achieve a range of final concentrations to be tested.
-
-
Prepare Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar (B569324) medium.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve the desired final inoculum concentration (typically 0.5-2.5 x 10³ cells/mL).
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include positive (fungus without compound) and negative (medium only) controls.
-
Incubate the plate at 35-37°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes complete inhibition of visible fungal growth.
-
Alternatively, the growth can be quantified by measuring the optical density at 600 nm.
-
Protocol 4: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4] It is commonly used to determine the cytotoxic potential of a compound and to calculate its IC₅₀ value (the concentration that inhibits 50% of cell growth).
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the log of the compound concentration to determine the IC₅₀ value.
-
| Cell Line | Incubation Time | This compound IC₅₀ (µM) |
| HeLa (Cervical Cancer) | 48h | Data to be determined |
| HepG2 (Liver Cancer) | 48h | Data to be determined |
| A549 (Lung Cancer) | 48h | Data to be determined |
Mechanism of Action: Apoptosis Induction
Steroidal saponins, including those from Dracaena species, have been shown to induce apoptosis in cancer cells.[1][5][6] The mechanism often involves the intrinsic (mitochondrial) pathway of apoptosis.
Proposed Apoptotic Signaling Pathway for this compound
Caption: Proposed signaling pathway for this compound-induced apoptosis in cancer cells.
This pathway suggests that this compound may induce apoptosis by altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a caspase cascade (caspase-9 and caspase-3), culminating in the cleavage of cellular substrates like PARP and ultimately leading to programmed cell death.
Disclaimer: These protocols provide a general framework. Researchers should consult relevant literature and optimize the conditions for their specific experimental setup. The quantitative data presented in the tables are for illustrative purposes and need to be determined experimentally.
References
- 1. Steroidal saponins from the bark of Dracaena draco and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colorimetric broth microdilution method for the antifungal screening of plant extracts against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Potential Anti-tumor Effects and Apoptosis-inducing Mechanisms of Saponins: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Dracaenoside F Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Dracaenoside F in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a steroidal saponin (B1150181) isolated from plants of the Dracaena genus, such as Dracaena cochinchinensis.[1][2][3] Like many other steroidal saponins (B1172615), it is a lipophilic molecule, which results in poor water solubility. This low aqueous solubility can pose significant challenges for in vitro and in vivo studies, affecting its bioavailability and making it difficult to achieve desired concentrations for accurate experimental results.
Q2: What are the general solubility properties of this compound?
This compound is readily soluble in several organic solvents.[4] These include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Acetone
It is poorly soluble in aqueous solutions. To achieve a workable concentration in aqueous media for biological assays, various solubility enhancement techniques are necessary.
Q3: What are the recommended methods for preparing a stock solution of this compound?
For preparing a high-concentration stock solution, it is recommended to use a good organic solvent. DMSO is a common choice, with solubility reported to be as high as 100 mg/mL, though this may require sonication.[1][2]
Q4: How can I improve the solubility of this compound in my aqueous experimental buffer?
Several methods can be employed to enhance the aqueous solubility of this compound. These include the use of co-solvents, cyclodextrins, and surfactants. The choice of method will depend on the specific requirements of your experiment, such as the final desired concentration and the tolerance of your biological system to the solubilizing agents.
Q5: Are there any specific formulations that have been shown to be effective for this compound?
Yes, commercially available data sheets provide tested protocols for solubilizing this compound in aqueous-based systems to at least 2.5 mg/mL.[1][2] These include:
-
A co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
A cyclodextrin-based system using 10% DMSO and 90% of a 20% SBE-β-CD solution in saline.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. DMSO concentration may be too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution (if tolerated by the assay). 3. Use a co-solvent system: Prepare the working solution using a mixture of solvents like DMSO, PEG300, and a surfactant like Tween-80.[1][2]4. Employ cyclodextrins: Pre-complex this compound with a cyclodextrin (B1172386) like SBE-β-CD before dilution.[1][2] |
| Cloudiness or opalescence in the final working solution. | Formation of micelles or fine precipitates that are not immediately visible as large crystals. | 1. Gentle warming: Warm the solution to 37°C to aid dissolution.[4]2. Sonication: Use an ultrasonic bath to break down small aggregates.[4]3. Filtration: If the solution remains cloudy, filter it through a 0.22 µm syringe filter to remove any undissolved particles, but be aware this may reduce the actual concentration of the compound. |
| Inconsistent experimental results between batches. | Variability in the preparation of the this compound solution, leading to different effective concentrations. | 1. Standardize the protocol: Use a consistent, detailed protocol for preparing your working solutions for every experiment.2. Prepare fresh solutions: Whenever possible, prepare fresh working solutions on the day of the experiment.[4]3. Proper storage of stock solution: If a stock solution is used, store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] |
| Cell toxicity observed in control group (vehicle control). | The concentration of the organic solvent (e.g., DMSO) or other solubilizing agents is too high for the cells. | 1. Determine the maximum tolerated solvent concentration: Run a preliminary experiment to find the highest concentration of your vehicle (e.g., DMSO, co-solvent mix) that does not affect cell viability.2. Minimize solvent concentration: Keep the final concentration of the organic solvent as low as possible, typically below 0.5% for most cell-based assays. |
Quantitative Data on Solubility Enhancement
The following table summarizes the reported solubility of this compound in different solvent systems.
| Solvent System | Achieved Concentration | Notes | Reference |
| DMSO | 100 mg/mL (135.34 mM) | Requires sonication. | [1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.38 mM) | A clear solution is obtained. | [1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.38 mM) | A clear solution is obtained. | [1][2] |
Experimental Protocols
Protocol 1: Co-Solvent Formulation
This protocol is designed to prepare a 1 mL working solution of this compound at a concentration of ≥ 2.5 mg/mL.
Materials:
-
This compound
-
DMSO (anhydrous)
-
PEG300
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the final solution until it is clear. If necessary, warm to 37°C or sonicate briefly to aid dissolution.
Protocol 2: Cyclodextrin Formulation
This protocol utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance the aqueous solubility of this compound.
Materials:
-
This compound
-
DMSO (anhydrous)
-
SBE-β-CD
-
Saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.
-
Vortex the mixture thoroughly until the this compound is fully dissolved and the solution is clear.
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: Workflow for enhancing the aqueous solubility of this compound.
Representative Signaling Pathway for Steroidal Saponins
While the specific signaling pathways modulated by this compound are not yet fully elucidated, many steroidal saponins from the Dracaena genus are known to exhibit anti-inflammatory and cytotoxic activities.[5][6] These effects are often mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway. The following diagram illustrates a simplified representation of the NF-κB signaling pathway, a common target for the anti-inflammatory action of saponins.[7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS:109460-83-5 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Structures and Bioactivities of Steroidal Saponins Isolated from the Genera Dracaena and Sansevieria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Effects of Saponins for the Prevention and Treatment of Cancer by Ameliorating Inflammation and Angiogenesis and Inducing Antioxidant and Apoptotic Effects in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory potential of total saponins derived from the roots of Panax ginseng in lipopolysaccharide-activated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dracaenoside F Stability and Degradation
Disclaimer: This technical support guide provides generalized information regarding the stability and degradation of steroidal saponins (B1172615), the class of compounds to which Dracaenoside F belongs. The experimental protocols, data, and potential degradation pathways described herein are illustrative and are not based on specific experimental results for this compound. Researchers should validate these methodologies for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: I am starting my research with this compound. What are the recommended storage conditions for the solid compound and its stock solutions?
A1: For solid this compound, it is advisable to store it in a well-sealed container in a freezer, protected from light and moisture. For stock solutions, a common recommendation for steroidal saponins is to prepare aliquots in a suitable solvent and store them at -20°C or -80°C. Following supplier recommendations is crucial; for instance, some suppliers suggest that stock solutions of this compound can be stored at -20°C for up to one month and at -80°C for up to six months[1]. To prevent degradation from repeated freeze-thaw cycles, it is best practice to use fresh aliquots for each experiment[1].
Q2: In which common laboratory solvents is this compound soluble and what are the implications for its stability?
A2: this compound is a steroidal saponin (B1150181) and, like many saponins, may have limited solubility in purely aqueous solutions. It is often dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (B129727) before being further diluted in aqueous buffers. While specific solubility data for this compound indicates it is soluble in DMSO, and can be prepared in formulations with PEG300, Tween-80, and corn oil, the choice of solvent can significantly impact its stability[1]. Polar protic solvents, such as alcohols and water, have been shown to cause the degradation of other similar compounds[2]. Therefore, it is recommended to prepare stock solutions in a high-purity grade of a recommended organic solvent and to minimize the time the compound spends in aqueous solutions before use.
Q3: What are forced degradation studies and why are they important for a compound like this compound?
A3: Forced degradation studies, also known as stress testing, are a critical component of drug development and stability assessment[3][4]. These studies involve subjecting the compound to harsh conditions—such as strong acids, bases, oxidizing agents, high temperatures, and UV light—to accelerate its degradation[]. The primary goals of these studies are to:
-
Understand the intrinsic stability of the molecule[3].
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Develop and validate a "stability-indicating" analytical method that can accurately measure the active compound in the presence of its degradation products[4].
For a natural product like this compound, these studies provide essential information for formulation development, packaging, and determining appropriate storage conditions and shelf-life[4].
Q4: What kind of degradation can I expect for a steroidal saponin like this compound under different stress conditions?
A4: While specific data for this compound is unavailable, based on the general structure of steroidal saponins, the following degradation pathways can be anticipated:
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Acidic and Basic Conditions (Hydrolysis): The glycosidic bonds linking the sugar moieties to the steroidal aglycone are susceptible to hydrolysis. This would result in the loss of one or more sugar units, yielding various prosapogenins and eventually the aglycone. The rate of hydrolysis is often pH-dependent[7].
-
Oxidative Conditions: The steroidal backbone may contain functional groups susceptible to oxidation. For example, hydroxyl groups can be oxidized to ketones, and double bonds can be epoxidized or cleaved.
-
Thermal Stress: High temperatures can accelerate hydrolysis and other degradation reactions. The stability of saponins has been shown to be temperature-sensitive[2].
-
Photolytic Stress: Exposure to UV or visible light can lead to photodecomposition, potentially involving rearrangements or cleavage of the molecular structure.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity of this compound in my assay. | 1. Improper storage of stock solutions. 2. Degradation in the assay buffer. 3. Repeated freeze-thaw cycles. | 1. Prepare fresh stock solutions and store them in single-use aliquots at -80°C. 2. Assess the stability of this compound in your assay buffer over the experiment's duration. Consider adjusting the pH or using a different buffer system. 3. Avoid reusing leftover diluted solutions. |
| Appearance of unexpected peaks in my HPLC chromatogram. | 1. Degradation of this compound in the solvent or during sample preparation. 2. Contamination of the sample or solvent. | 1. Prepare samples immediately before analysis. Analyze a freshly prepared standard to compare with your sample. 2. Use high-purity solvents and clean labware. Run a blank injection of the solvent to check for contaminants. |
| Inconsistent results between experiments. | 1. Variability in the purity of the this compound batch. 2. Inconsistent sample handling and preparation. | 1. Obtain a certificate of analysis for your batch of this compound. If possible, use the same batch for a series of related experiments. 2. Standardize your experimental protocol, including incubation times, temperatures, and solution preparation methods. |
Experimental Protocols and Data Presentation
Protocol: Forced Degradation Study of a Steroidal Saponin
This protocol provides a general framework for conducting a forced degradation study on a steroidal saponin like this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the steroidal saponin at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or DMSO).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Dissolve a known amount in the initial solvent for analysis.
-
Photolytic Degradation: Expose a solution of the compound (e.g., in methanol) to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours).
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile (B52724) is a common starting point.
-
Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and to check for peak purity.
-
Couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of the parent compound and any degradation products.
Table 1: Hypothetical Results of a Forced Degradation Study on a Steroidal Saponin
| Stress Condition | % Degradation of Parent Compound | Number of Major Degradation Products | Observations |
| 0.1 M HCl, 60°C, 24h | 25% | 2 | Significant formation of less polar products, likely corresponding to the loss of sugar units. |
| 0.1 M NaOH, 60°C, 24h | 15% | 1 | Formation of a primary degradation product with a slightly shorter retention time. |
| 3% H₂O₂, RT, 24h | 10% | 1 | Formation of a more polar product, possibly an N-oxide or hydroxylated derivative. |
| Solid, 80°C, 48h | 5% | 1 | Minor degradation observed. |
| Photolysis, 24h | 8% | 2 | Formation of multiple minor degradation products. |
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical degradation pathway for a steroidal saponin.
References
- 1. Structures and Bioactivities of Steroidal Saponins Isolated from the Genera Dracaena and Sansevieria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Steroidal saponins from two species of Dracaena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. Steroidal saponins from Dracaena surculosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of ginseng saponins under mild acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing Dracaenoside F precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing Dracaenoside F in cell culture media, with a primary focus on preventing precipitation to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a steroidal saponin, a type of naturally occurring glycoside, isolated from plants of the Dracaena genus.[1] Steroidal saponins (B1172615) as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, making them of interest in drug discovery and biomedical research.[2]
Q2: What are the primary challenges when working with this compound in cell culture?
Like many hydrophobic compounds, this compound has poor aqueous solubility. This can lead to precipitation when it is added to cell culture media, which is a primarily aqueous environment. Compound precipitation can significantly impact experimental results by reducing the effective concentration of the compound and potentially causing cellular stress or toxicity.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. For cell culture applications, DMSO is the most commonly used solvent for creating a high-concentration stock solution due to its miscibility with culture media and relatively low cytotoxicity at low final concentrations.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
High concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final concentration of DMSO in the culture medium below 0.5%, with many protocols advising a concentration of 0.1% or lower to minimize any impact on cell viability and function. The tolerance to DMSO can be cell-line specific, so it is best practice to run a vehicle control (media with the same final concentration of DMSO without this compound) to assess its effect on your specific cells.
Q5: Can the type of cell culture medium affect the solubility of this compound?
Yes, the composition of the cell culture medium can influence the solubility of a compound. Media contain various salts, amino acids, and proteins that can interact with the compound. For example, serum proteins like albumin can sometimes help to solubilize hydrophobic compounds, meaning you might observe different solubility in serum-free versus serum-containing media. It is crucial to test the solubility of this compound in the specific medium you intend to use for your experiments.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
Observation: A precipitate (cloudiness or visible particles) forms immediately after adding the this compound stock solution to the cell culture medium.
Explanation: This is often referred to as "crashing out" and typically occurs when the final concentration of the hydrophobic compound exceeds its solubility limit in the aqueous medium. The rapid dilution of the DMSO stock in the culture media causes a solvent exchange that the compound cannot withstand.
| Potential Cause | Recommended Solution |
| High Final Concentration | The intended final concentration of this compound is above its aqueous solubility. Action: Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange and precipitation. Action: Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Alternatively, add the stock solution dropwise while gently vortexing the media. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. Action: Always use cell culture media that has been pre-warmed to 37°C before adding the this compound stock solution. |
| High DMSO Concentration in Stock | A very high concentration stock may require a large dilution factor, leading to a more pronounced solvent exchange effect. Action: Consider preparing a lower concentration intermediate stock solution in DMSO. |
Issue 2: Delayed Precipitation in the Incubator
Observation: The media containing this compound is clear initially, but a precipitate forms after several hours or days of incubation.
Explanation: Delayed precipitation can be caused by changes in the media's physicochemical properties over time within the incubator.
| Potential Cause | Recommended Solution |
| Temperature and pH Shifts | The CO2 environment in an incubator can lower the pH of the media, and temperature fluctuations can affect solubility. Action: Ensure your media is properly buffered for the CO2 concentration in your incubator. Pre-warm media to 37°C before use. |
| Interaction with Media Components | This compound may slowly interact with salts, amino acids, or other components in the media, forming insoluble complexes. Action: Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment. If precipitation occurs, you may need to refresh the media at regular intervals. |
| Evaporation of Media | In long-term experiments, evaporation can increase the concentration of all components in the media, potentially exceeding the solubility limit of this compound. Action: Ensure proper humidification of the incubator. For long-term cultures, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes. |
Experimental Protocols
Protocol for Determining the Maximum Soluble Concentration of this compound
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
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This compound
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100% DMSO
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Your complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
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Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
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Incubator at 37°C and 5% CO2
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved. Gentle warming and vortexing can be used if necessary.
-
Prepare Serial Dilutions: In a sterile 96-well plate or microcentrifuge tubes, prepare a series of dilutions of this compound in your pre-warmed complete cell culture medium. For example, you can perform a 2-fold serial dilution starting from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed your desired maximum (e.g., 0.1%). Include a vehicle control (media with DMSO only).
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO2.
-
Visual Inspection: Visually inspect each well for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, and at 1, 4, and 24 hours).
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Microscopic Examination: For a more detailed inspection, transfer a small aliquot from each concentration to a microscope slide and examine for the presence of micro-precipitates.
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Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Precipitation of hydrophobic compounds from DMSO stock.
References
Technical Support Center: Troubleshooting Dracaenoside F HPLC Analysis
Welcome to the technical support center for the HPLC analysis of Dracaenoside F. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly peak tailing, encountered during chromatographic analysis of this steroidal saponin.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern in the HPLC analysis of this compound?
A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half. An ideal peak should be symmetrical and Gaussian in shape. For this compound, a steroidal saponin, peak tailing is a concern because it can lead to inaccurate peak integration and quantification, reduced resolution between closely eluting compounds, and decreased overall method sensitivity.
Q2: What are the most common causes of peak tailing when analyzing this compound?
A2: The primary causes of peak tailing for a polar, complex molecule like this compound in reverse-phase HPLC include:
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Secondary Interactions: Unwanted interactions between the multiple hydroxyl groups of this compound and acidic residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1]
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Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of residual silanol groups, increasing their interaction with the analyte.[2]
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Column Contamination and Degradation: Accumulation of sample matrix components or impurities on the column frit or packing material can distort peak shape.[3] Over time, the stationary phase can degrade, exposing more active silanol sites.
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Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening and peak tailing.[4]
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Sample Overload: Injecting too high a concentration or volume of the sample can saturate the column, leading to peak distortion.[5]
Q3: How can I quantitatively measure peak tailing?
A3: Peak tailing is typically measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 indicates a symmetrical peak. A value greater than 1.2 suggests significant tailing that may require troubleshooting.[1]
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing in your this compound HPLC analysis.
Step 1: Initial Assessment
Before making changes to your method, evaluate the chromatogram:
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Assess all peaks: Is only the this compound peak tailing, or are all peaks in the chromatogram showing asymmetry? If all peaks are tailing, this often points to a system-wide issue like extra-column volume or a problem at the column inlet.[4] If only the this compound peak is tailing, the issue is more likely related to specific chemical interactions.
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Review method parameters: Double-check that the mobile phase composition, pH, and flow rate are correct as per your established method.
Step 2: Method and Mobile Phase Optimization
If the issue appears to be specific to this compound, focus on method parameters. The following table summarizes common adjustments and their expected outcomes.
| Parameter Adjustment | Action | Rationale | Expected Outcome |
| Mobile Phase pH | Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to lower the pH. | Suppresses the ionization of residual silanol groups on the column, reducing secondary interactions with this compound.[2] | Improved peak symmetry (Tailing Factor closer to 1.0). |
| Organic Modifier | If using acetonitrile, try switching to methanol (B129727), or vice versa. You can also try a mixture of both. | Methanol can sometimes offer different selectivity and reduce tailing for certain compounds by competing for active sites on the stationary phase.[4] | Change in retention time and potentially improved peak shape. |
| Buffer Concentration | If using a buffer, ensure its concentration is adequate (typically 10-25 mM). | A buffer helps maintain a stable pH across the column, which is crucial for consistent interactions and peak shape.[5] | More robust and reproducible peak shapes. |
Step 3: Column and Hardware Troubleshooting
If mobile phase adjustments do not resolve the issue, investigate the column and HPLC system hardware.
| Component | Action | Rationale | Expected Outcome |
| Guard Column | If a guard column is in use, replace it. | The guard column is designed to collect contaminants and can become a source of peak distortion. | If the peak shape improves, the guard column was the issue. |
| Column Contamination | If the column is suspect, perform a column wash procedure (see protocol below). | Removes strongly retained compounds from the column that can interfere with the separation. | A cleaner column should provide better peak shapes. |
| Column Void/Damage | Reverse-flush the column (if permitted by the manufacturer). If the problem persists, replace the analytical column. | A void at the head of the column or a damaged packing bed can cause significant peak tailing.[5] | Improved peak shape with a new column confirms the previous one was compromised. |
| Extra-Column Volume | Inspect all tubing and fittings between the injector and the detector. Ensure tubing is as short as possible with a narrow internal diameter (e.g., 0.005 inches). | Minimizes the space where the sample band can spread out before reaching the detector.[4] | Sharper, more symmetrical peaks for all compounds. |
| Sample Concentration/Volume | Reduce the concentration of the this compound sample or decrease the injection volume. | Prevents overloading the stationary phase, which can lead to peak distortion.[3][5] | Improved peak shape if column overload was the cause. |
Experimental Protocols
Representative HPLC Method for Steroidal Saponins (e.g., this compound)
This is a general starting method and may require optimization.
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 70% A to 30% A over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 205 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in methanol or the initial mobile phase composition.
Standard Column Washing Protocol (for C18 columns)
Always consult your column's user manual for specific recommendations and solvent compatibility.
-
Disconnect the column from the detector.
-
Flush with 10-15 column volumes of your mobile phase without any salts or buffers (e.g., water/acetonitrile mixture).
-
Flush with 10-15 column volumes of 100% Isopropanol.
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Flush with 10-15 column volumes of 100% Acetonitrile.
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Flush with 10-15 column volumes of 100% Isopropanol.
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Store the column in a suitable solvent (e.g., acetonitrile/water) or re-equilibrate with your mobile phase for the next analysis.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in this compound HPLC analysis.
Caption: Troubleshooting workflow for HPLC peak tailing.
References
Technical Support Center: Optimizing Mass Spectrometry for Dracaenoside F Detection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry (MS) parameters for the detection of Dracaenoside F. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound relevant for mass spectrometry?
A1: this compound is a steroidal saponin (B1150181) with the following properties:
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Molecular Formula: C₃₉H₆₂O₁₃
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Molecular Weight: 738.91 g/mol
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CAS Number: 109460-83-5
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Structure: As a steroidal saponin, it possesses a rigid steroidal aglycone core with sugar moieties attached. This structure influences its ionization and fragmentation behavior in the mass spectrometer.
Q2: Which ionization mode, positive or negative Electrospray Ionization (ESI), is better for this compound detection?
A2: Both positive and negative ESI modes can be used for the detection of steroidal saponins (B1172615) like this compound.[1] The optimal choice often depends on the specific instrument and experimental conditions.
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Negative Ion Mode (ESI-): This mode is frequently effective for saponins, leading to the formation of deprotonated molecules [M-H]⁻.[1] It can offer high sensitivity and is a good starting point for method development.[1] The presence of formic acid in the mobile phase can also lead to the formation of formate (B1220265) adducts [M+HCOO]⁻.
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Positive Ion Mode (ESI+): In this mode, this compound can be detected as protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Positive mode can be useful for obtaining complementary structural information through fragmentation analysis.
It is recommended to test both modes during method development to determine which provides the best signal intensity and stability for this compound.[1]
Q3: What are typical starting parameters for LC-MS/MS analysis of steroidal saponins like this compound?
A3: While optimal parameters need to be determined empirically, the following table summarizes common starting points for the analysis of steroidal saponins.
| Parameter | Typical Range/Value | Notes |
| Ionization Mode | ESI- or ESI+ | Test both to determine optimal sensitivity. |
| Capillary Voltage | 3.0 - 4.5 kV | Start with 3.5 kV and optimize. |
| Cone Voltage | 20 - 60 V | Crucial for ion transmission and in-source fragmentation. |
| Desolvation Gas Flow | 600 - 1000 L/hr | Typically nitrogen. Adjust for efficient solvent evaporation. |
| Desolvation Temperature | 350 - 550 °C | Higher temperatures aid in desolvation but can degrade labile compounds. |
| Source Temperature | 120 - 150 °C | Helps to prevent solvent condensation. |
| Collision Gas | Argon or Nitrogen | Used for collision-induced dissociation (CID) in MS/MS. |
| Collision Energy | 20 - 50 eV | Varies significantly depending on the instrument and the desired fragmentation. |
Troubleshooting Guide
Q4: I am observing a weak or no signal for this compound. What are the possible causes and solutions?
A4: Low signal intensity is a common issue in LC-MS analysis. Here are some potential causes and troubleshooting steps:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Ionization | * Verify that the correct ionization mode (positive or negative) is being used. * Optimize the capillary and cone voltages. * Ensure the mobile phase composition is compatible with efficient ionization (e.g., contains a suitable modifier like formic acid or ammonium (B1175870) formate). |
| Poor Desolvation | * Increase the desolvation gas flow and/or temperature to ensure complete evaporation of the solvent from the ESI droplets. |
| Ion Suppression | * Matrix components co-eluting with this compound can suppress its ionization. Improve chromatographic separation to isolate the analyte from interfering compounds. * Perform a sample cleanup procedure like solid-phase extraction (SPE). |
| Incorrect MS/MS Transition | * If using Multiple Reaction Monitoring (MRM), ensure that the precursor and product ion masses are correct and that the collision energy is optimized for the selected transition. |
| Instrument Contamination | * A dirty ion source can lead to poor sensitivity. Clean the ion source according to the manufacturer's recommendations. |
Q5: My mass accuracy is poor, making it difficult to confirm the elemental composition of this compound. How can I improve it?
A5: Accurate mass measurement is critical for confident compound identification. To improve mass accuracy:
| Possible Cause | Troubleshooting Steps |
| Instrument Calibration | * Perform a mass calibration of the instrument using a suitable calibration standard across the mass range of interest. Regular calibration is essential for maintaining mass accuracy. |
| Insufficient Signal | * Low ion intensity can lead to poor mass accuracy. Optimize the MS parameters to enhance the signal of this compound. |
| Interfering Ions | * Co-eluting compounds with similar m/z values can interfere with accurate mass measurement. Improve chromatographic resolution to separate the analyte from interferences. |
Q6: I am seeing peak tailing or splitting in my chromatogram for this compound. What could be the cause?
A6: Poor peak shape can compromise resolution and quantification. Consider the following:
| Possible Cause | Troubleshooting Steps |
| Column Overload | * Inject a lower concentration of the sample to see if the peak shape improves. |
| Secondary Interactions | * The analyte may be interacting with active sites on the column stationary phase. Try a different column chemistry or adjust the mobile phase pH. |
| Inappropriate Mobile Phase | * Ensure the mobile phase is well-mixed and degassed. The organic solvent should be of high purity (LC-MS grade). |
| Column Contamination | * Flush the column with a strong solvent to remove any contaminants that may be affecting the peak shape. If the problem persists, the column may need to be replaced. |
Experimental Protocols
Protocol 1: Detailed Methodology for Optimizing ESI-MS/MS Parameters for this compound
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Compound Infusion: Prepare a standard solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Infuse the solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Ionization Mode Selection: Acquire full scan mass spectra in both positive (ESI+) and negative (ESI-) ionization modes. Identify the precursor ion that gives the highest and most stable signal (e.g., [M-H]⁻, [M+H]⁺, or [M+Na]⁺).
-
Optimization of Source Parameters:
-
Capillary Voltage: While infusing the standard, vary the capillary voltage in small increments (e.g., 0.2 kV) and monitor the signal intensity of the precursor ion. Select the voltage that provides the maximum signal.
-
Cone Voltage/Fragmentor Voltage: Gradually increase the cone voltage and observe the intensity of the precursor ion. Note the voltage at which the signal is maximized without significant in-source fragmentation.
-
Desolvation Gas Flow and Temperature: Systematically adjust the desolvation gas flow and temperature to find the optimal settings for efficient solvent removal, leading to a stable and intense signal.
-
-
MS/MS Fragmentation and Collision Energy Optimization:
-
Select the most abundant precursor ion for fragmentation.
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Acquire product ion spectra by ramping the collision energy (e.g., from 10 to 60 eV).
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Identify the most abundant and specific product ions. The fragmentation of steroidal saponins typically involves the cleavage of glycosidic bonds, resulting in the loss of sugar moieties.
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For quantitative analysis using MRM, select one or two specific and intense transitions (precursor ion → product ion) and perform a collision energy optimization for each transition to maximize the product ion signal.
-
Visualizations
Caption: Troubleshooting workflow for common LC-MS issues in this compound analysis.
Caption: Experimental workflow for optimizing MS parameters for this compound.
References
Technical Support Center: Refining Cell Viability Assay Conditions for Dracaenoside F
Welcome to the technical support center for researchers utilizing Dracaenoside F in cell viability and cytotoxicity studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental conditions and interpret your results accurately.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on cell viability?
This compound is a steroidal saponin (B1150181) isolated from Dracaena species. Steroidal saponins (B1172615) from this genus are known to exhibit a range of biological activities, including cytotoxic and anti-proliferative effects.[1] While specific data on this compound is limited, based on the activity of related compounds, it is hypothesized to induce apoptosis (programmed cell death) in cancer cell lines.[2] Therefore, a dose-dependent decrease in cell viability is the expected outcome when treating susceptible cell lines with this compound.
Q2: I am not observing a consistent dose-dependent decrease in cell viability. What are the possible reasons?
Several factors could contribute to inconsistent results:
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Solubility Issues: this compound, like many natural products, may have limited solubility in aqueous culture media. Precipitation of the compound can lead to inaccurate concentrations and variable effects. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in culture medium. Visually inspect for any precipitation in your stock solutions and final dilutions.
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Compound Instability: The stability of this compound in your specific cell culture conditions (e.g., pH, temperature, light exposure) may be a factor. Prepare fresh dilutions for each experiment and minimize exposure to light.
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Cell Line Sensitivity: Not all cell lines will be equally sensitive to this compound. The expression levels of specific cellular targets and the activity of drug resistance mechanisms can vary significantly between cell types. It is advisable to test a panel of cell lines to identify a sensitive model.
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Assay Interference: Natural products can sometimes interfere with the reagents used in cell viability assays. For example, colored compounds can affect absorbance readings in colorimetric assays like the MTT assay. It is crucial to include proper controls to account for any potential interference (see Troubleshooting Guide 1).
Q3: My cell viability results from the MTT assay are showing an unexpected increase at higher concentrations of this compound. What could be the cause?
This can be a perplexing observation, but there are a few potential explanations:
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Compound Precipitation: At higher concentrations, this compound may precipitate out of solution. These precipitates can scatter light, leading to artificially high absorbance readings in the MTT assay.
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Direct Reduction of MTT: Some compounds have reducing properties that can directly convert the MTT reagent to formazan (B1609692), independent of cellular metabolic activity. This leads to a false-positive signal for cell viability.
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Hormetic Effect: In some rare cases, a compound can have a stimulatory effect at low doses and an inhibitory effect at high doses (a hormetic response). However, given the known cytotoxic nature of related saponins, this is less likely.
To troubleshoot this, it is recommended to visually inspect the wells for precipitation and to run a cell-free control with this compound and the MTT reagent to check for direct reduction.
Q4: What are the likely signaling pathways affected by this compound?
While the precise signaling pathways modulated by this compound have not been definitively elucidated, studies on extracts from Dracaena cochinchinensis and related saponins suggest the involvement of key apoptosis-regulating pathways. These may include the activation of caspases and modulation of the Bcl-2 family of proteins.[2][3] Additionally, signaling pathways such as the mitogen-activated protein kinase (MAPK) pathways (including p38 and JNK) and the PI3K/Akt pathway have been implicated in the cellular response to other natural compounds and Dracaena extracts.[4]
Troubleshooting Guides
Guide 1: Differentiating True Cytotoxicity from Assay Artifacts
When working with a novel compound like this compound, it is essential to confirm that the observed effects on cell viability are genuine and not due to interference with the assay itself.
| Potential Issue | Troubleshooting Step | Expected Outcome |
| Compound Color Interference | Run a "compound only" control (no cells) with this compound at all tested concentrations and the assay reagent. | The absorbance of the "compound only" control should be subtracted from the corresponding experimental wells. |
| Direct Reagent Reduction | Run a cell-free assay with this compound and the viability reagent (e.g., MTT). | A significant increase in signal in the absence of cells indicates direct reduction and a potential false-positive. |
| Compound Precipitation | Visually inspect the wells of your assay plate under a microscope before adding the viability reagent. | If precipitate is observed, consider improving solubility (e.g., adjusting solvent concentration, sonication). |
Guide 2: Optimizing this compound Concentration and Incubation Time
Finding the optimal concentration range and exposure time is critical for observing a clear biological effect.
| Parameter | Optimization Strategy | Considerations |
| Concentration Range | Perform a broad-range dose-response experiment (e.g., 0.1 µM to 100 µM). | Based on the initial results, perform a narrower range experiment around the estimated IC50 value. |
| Incubation Time | Conduct a time-course experiment (e.g., 24, 48, and 72 hours) at a fixed, effective concentration. | The onset of cytotoxicity can vary. Longer incubation times may be required to observe significant cell death. |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time period.
-
Sample Collection: Carefully collect a portion of the cell culture supernatant from each well without disturbing the cells.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a new 96-well plate and then adding the reaction mixture.
-
Absorbance Measurement: Incubate as recommended in the kit protocol and then measure the absorbance at the specified wavelength (usually around 490 nm).
Visualizations
Caption: Experimental workflow for assessing the effect of this compound on cell viability.
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
References
Technical Support Center: Dracaenoside F Experimental Investigations
This technical support center provides troubleshooting guidance and best practices for researchers working with Dracaenoside F, a steroidal saponin (B1150181) isolated from Dracaena species. While specific widespread inconsistencies in this compound experimental results have not been extensively documented in publicly available literature, this guide addresses potential sources of variability and offers proactive solutions to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I'm observing inconsistent results in my cell-based assays with this compound. What are the likely causes?
A1: Inconsistencies in cell-based assays can arise from several factors. The most common issues are related to compound solubility, cell culture conditions, and assay execution.
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Solubility: this compound, as a steroidal saponin, may have limited aqueous solubility. Incomplete dissolution or precipitation of the compound in your culture medium can lead to significant variations in the effective concentration delivered to the cells.
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Cell Health and Passage Number: Ensure your cells are healthy, free from contamination, and within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered responses to stimuli.
-
Assay Protocol Variations: Minor deviations in incubation times, reagent concentrations, or washing steps can introduce variability. Adherence to a standardized protocol is critical.
Q2: My this compound stock solution appears cloudy or has precipitated. How can I resolve this?
A2: Cloudiness or precipitation indicates that this compound is not fully dissolved. It is crucial to address this, as using a non-homogenous solution will lead to inaccurate dosing.
-
Proper Dissolution Technique: For a 10 mM stock solution in DMSO, ensure the compound is completely dissolved before making further dilutions. Gentle warming and vortexing can aid dissolution.
-
Co-solvents for In Vivo Studies: For in vivo experiments, a multi-component solvent system is often necessary. A common formulation involves first dissolving this compound in DMSO, then sequentially adding co-solvents like PEG300, Tween-80, and saline.[1] It is recommended to prepare these working solutions fresh on the day of use.[1]
-
Sonication: If precipitation occurs during preparation, brief sonication can help to redissolve the compound.[1]
Q3: How should I store this compound to maintain its stability and activity?
A3: Proper storage is essential for the long-term stability of this compound.
-
Stock Solutions: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1]
-
Lyophilized Powder: When stored as a lyophilized powder at -20°C, this compound is expected to be stable for several years.
Q4: I am not observing the expected anti-inflammatory effects of this compound. What should I check?
A4: If you are not seeing the expected biological activity, consider the following:
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Cell Model and Stimulus: The choice of cell line and the inflammatory stimulus (e.g., lipopolysaccharide [LPS]) are critical. Ensure your chosen model is appropriate for the expected mechanism of action.
-
Concentration Range: You may need to perform a dose-response study over a wider concentration range to determine the optimal effective concentration of this compound in your experimental system.
-
Time Course: The timing of this compound treatment relative to the inflammatory stimulus may be crucial. Consider pre-treatment, co-treatment, and post-treatment experimental designs.
Data Presentation
To facilitate the comparison of experimental results, we recommend structuring quantitative data in clear, tabular formats. Below are examples of how to present cytotoxicity and anti-inflammatory data.
Table 1: Cytotoxicity of this compound in RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.2 |
| 1 | 98.5 ± 3.7 |
| 5 | 95.1 ± 5.1 |
| 10 | 92.3 ± 4.5 |
| 25 | 88.7 ± 3.9 |
| 50 | 75.4 ± 6.2 |
| 100 | 52.1 ± 5.8 |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | NO Concentration (µM) (Mean ± SD) | % Inhibition |
| Vehicle Control | 2.5 ± 0.8 | - |
| LPS (1 µg/mL) | 45.2 ± 3.1 | 0 |
| LPS + this compound (1 µM) | 42.1 ± 2.9 | 6.8 |
| LPS + this compound (5 µM) | 35.8 ± 3.5 | 20.8 |
| LPS + this compound (10 µM) | 28.4 ± 2.6 | 37.2 |
| LPS + this compound (25 µM) | 15.7 ± 2.1 | 65.3 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Equilibrate the lyophilized this compound to room temperature.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. Store as per the recommendations in the FAQs.
-
-
Working Solutions for Cell Culture:
-
Thaw the 10 mM stock solution.
-
Serially dilute the stock solution in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level that affects cell viability (typically ≤ 0.5%).
-
Protocol 2: MTT Assay for Cell Viability
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Griess Assay for Nitric Oxide (NO) Production
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
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Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
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Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
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Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be generated to quantify NO concentration.
Visualizations
Caption: General workflow for in vitro cell-based assays with this compound.
Caption: Troubleshooting logic for addressing inconsistent experimental results.
Caption: Hypothesized anti-inflammatory signaling pathway for this compound.
References
long-term storage conditions for Dracaenoside F powder
This technical support center provides essential information for the long-term storage, handling, and troubleshooting of Dracaenoside F powder to ensure its stability and integrity for research purposes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For optimal long-term stability, this compound in its pure powder form should be stored at -20°C. Under these conditions, the product is expected to be stable for up to 3 years.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
Once this compound is in a solvent, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: Is this compound sensitive to light or moisture?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Powder appears clumped or discolored | Exposure to moisture or storage at improper temperatures. | Discard the product as its purity may be compromised. To prevent this, always store at -20°C in a desiccated, light-protected environment. |
| Difficulty dissolving the powder | The powder may not have fully equilibrated to room temperature before opening, leading to condensation. An incorrect solvent may have been used. | Ensure the vial is at room temperature before opening. For solvent selection, refer to the product's technical data sheet. DMSO is a common solvent for this compound.[1] |
| Inconsistent experimental results | Potential degradation of this compound due to improper storage or handling. Inaccurate stock solution concentration. | Always use freshly prepared solutions for experiments whenever possible. Ensure accurate weighing and complete dissolution when preparing stock solutions. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. |
| Precipitate forms in the stock solution after freezing | The concentration of the stock solution may be too high for the chosen solvent, causing it to precipitate out at low temperatures. | Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a less concentrated stock solution. |
Storage and Handling Workflow
The following diagram outlines the recommended workflow for storing and handling this compound powder.
Caption: Recommended workflow for the storage and handling of this compound.
Troubleshooting Logic for Inconsistent Results
This diagram provides a logical approach to troubleshooting inconsistent experimental results that may be related to the storage and handling of this compound.
Caption: Troubleshooting logic for experiments using this compound.
Summary of Storage Conditions
| Form | Storage Temperature | Duration | Key Considerations |
| Pure Powder | -20°C | Up to 3 years[1] | Store in a tightly sealed container, protected from light and moisture. |
| In Solvent | -80°C | Up to 6 months[1] | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| In Solvent | -20°C | Up to 1 month[1] | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
References
Technical Support Center: Enhancing the In Vivo Bioavailability of Dracaenoside F
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with Dracaenoside F, a steroidal saponin. The focus is on practical strategies to enhance its systemic exposure.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
This compound, as a steroidal saponin, likely faces several challenges that limit its oral bioavailability. These include:
-
Poor Aqueous Solubility: Saponins (B1172615) often have low solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.
-
Low Intestinal Permeability: The large molecular size and complex structure of this compound can hinder its passage across the intestinal epithelium.
-
First-Pass Metabolism: Like many natural products, it may be subject to significant metabolism in the intestine and liver before reaching systemic circulation.
-
Efflux by Transporters: It may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen.
Q2: What are the initial steps to improve the solubility of this compound for in vivo studies?
Initial efforts should focus on simple formulation strategies to enhance the dissolution of this compound. MedchemExpress suggests several solvent systems that can achieve a concentration of at least 2.5 mg/mL, providing a starting point for formulation development.[1]
-
Co-solvent Systems: A mixture of Dimethyl sulfoxide (B87167) (DMSO), PEG300, and Tween-80 in saline can be used.[1]
-
Cyclodextrin Complexation: Utilizing Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline can improve solubility by forming inclusion complexes.[1]
-
Lipid-Based Formulations: Corn oil can be used as a simple lipid vehicle.[1]
It is crucial to assess the physical and chemical stability of these formulations and their compatibility with the chosen animal model.
Q3: Which advanced formulation strategies can significantly enhance the bioavailability of this compound?
For compounds with significant bioavailability challenges, advanced formulation strategies are often necessary. These can be broadly categorized as:
-
Nanotechnology-Based Approaches: Reducing the particle size to the nanometer range dramatically increases the surface area for dissolution.[2][3]
-
Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug stabilized by surfactants.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate the drug, potentially offering controlled release.
-
Polymeric Nanoparticles: These can be designed for targeted delivery and sustained release.
-
-
Lipid-Based Formulations: These formulations can improve solubility and enhance lymphatic absorption, bypassing first-pass metabolism.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[2][4]
-
Liposomes: These are vesicular systems composed of lipid bilayers that can encapsulate both hydrophobic and hydrophilic drugs, improving solubility and cellular uptake. A proliposome approach, which is a dry, free-flowing powder that forms a liposomal suspension upon contact with water, can improve stability.[5]
-
-
Amorphous Solid Dispersions: The drug is dispersed in a polymer matrix in an amorphous state.[2][6] The amorphous form is more soluble than the crystalline form because no energy is required to break the crystal lattice.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low in vivo exposure (low Cmax and AUC) despite using a solubility-enhancing formulation. | 1. Poor intestinal permeability. 2. Significant first-pass metabolism. 3. Instability of the formulation in the gastrointestinal tract. | 1. Incorporate permeation enhancers (e.g., bile salts like sodium deoxycholate) into the formulation.[5] 2. Design mucoadhesive nanoparticles to increase residence time at the absorption site. 3. Co-administer with a known inhibitor of relevant metabolizing enzymes (e.g., a CYP3A4 inhibitor, if applicable). |
| High variability in plasma concentrations between individual animals. | 1. Inconsistent food intake (food effect). 2. Poor physical stability of the formulation, leading to precipitation or phase separation before or after administration. 3. Variable gastric emptying times. | 1. Standardize feeding protocols (e.g., fasting overnight before administration). 2. Thoroughly assess the stability of the formulation under relevant conditions (e.g., in simulated gastric and intestinal fluids). 3. Ensure the formulation is homogenous before dosing each animal. |
| Precipitation of this compound upon dilution of a DMSO-based stock solution in an aqueous vehicle. | 1. The aqueous vehicle is a poor solvent for the compound. 2. The concentration of the organic co-solvent is insufficient to maintain solubility upon dilution. | 1. Decrease the final concentration of this compound. 2. Increase the proportion of co-solvents like PEG300 or use surfactants like Tween-80.[1] 3. Consider alternative formulation approaches such as nanosuspensions or lipid-based systems. |
| Difficulty in preparing a stable nanosuspension (e.g., particle aggregation). | 1. Inadequate amount or type of stabilizer (surfactant/polymer). 2. Insufficient energy input during particle size reduction (milling or homogenization). | 1. Screen different types and concentrations of stabilizers. A combination of stabilizers (e.g., a non-ionic surfactant and a polymer) is often more effective. 2. Optimize the parameters of the high-pressure homogenization or milling process (e.g., increase pressure, number of cycles, or milling time). |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats Following Oral Administration (10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) |
| Crude this compound Suspension | 55 ± 12 | 2.0 ± 0.5 | 210 ± 45 | 100 |
| This compound in Co-solvent | 150 ± 30 | 1.5 ± 0.5 | 650 ± 110 | 310 |
| This compound Nanosuspension | 420 ± 85 | 1.0 ± 0.3 | 2500 ± 450 | 1190 |
| This compound SEDDS | 650 ± 120 | 0.75 ± 0.2 | 3800 ± 620 | 1810 |
Data are presented as mean ± standard deviation (n=6) and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by High-Pressure Homogenization
Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate and bioavailability.
Materials:
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This compound
-
Stabilizer (e.g., Poloxamer 188 or a combination of Tween 80 and Solutol HS 15)
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Purified water
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High-pressure homogenizer
Methodology:
-
Preparation of Stabilizer Solution: Dissolve the selected stabilizer(s) in purified water to the desired concentration (e.g., 1-2% w/v).
-
Pre-suspension: Disperse the this compound powder (e.g., 1% w/v) in the stabilizer solution.
-
High-Shear Mixing: Stir the mixture at high speed (e.g., 10,000 rpm) for 30 minutes using a high-shear mixer to form a coarse pre-suspension.
-
High-Pressure Homogenization: Process the pre-suspension through a high-pressure homogenizer at a specified pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20-30 cycles). The sample should be kept in an ice bath to dissipate heat.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
-
Zeta Potential: Assess the surface charge to predict stability against aggregation.
-
Morphology: Visualize the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Dissolution Rate: Compare the in vitro dissolution rate of the nanosuspension to the crude drug powder in a relevant buffer (e.g., simulated intestinal fluid).
-
Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a lipid-based formulation that forms a microemulsion in the gastrointestinal tract to improve the solubility and absorption of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
Methodology:
-
Solubility Studies: Determine the saturation solubility of this compound in various oils, surfactants, and co-surfactants to select appropriate excipients.
-
Construction of Ternary Phase Diagrams: To identify the self-emulsifying region, prepare various combinations of the selected oil, surfactant, and co-surfactant. Observe the formation of emulsions upon aqueous dilution.
-
Formulation Preparation:
-
Accurately weigh the components of the optimal formulation identified from the phase diagram.
-
Add this compound to the mixture and stir gently with slight heating (e.g., 40°C) until the drug is completely dissolved.
-
-
Characterization:
-
Self-Emulsification Time: Measure the time taken for the SEDDS to form an emulsion in a standard buffer with gentle agitation.
-
Droplet Size Analysis: After dilution, measure the globule size of the resulting emulsion using DLS.
-
Thermodynamic Stability: Centrifuge the formulation and subject it to freeze-thaw cycles to assess for phase separation or drug precipitation.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of oral availability of ginseng fruit saponins by a proliposome delivery system containing sodium deoxycholate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]
dealing with co-eluting impurities during Dracaenoside F purification
Welcome to the technical support center for the purification of Dracaenoside F. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this steroidal saponin (B1150181), with a particular focus on resolving co-eluting impurities.
Troubleshooting Guide: Dealing with Co-eluting Impurities
This guide addresses specific issues you may encounter during the purification of this compound, presented in a question-and-answer format.
Q1: I am observing a broad peak or a peak with a shoulder for this compound during my reverse-phase HPLC analysis. What are the potential causes and solutions?
A1: This issue is often indicative of co-eluting impurities or suboptimal chromatographic conditions. Here are the likely causes and recommended troubleshooting steps:
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Presence of Structural Isomers or Analogs: this compound may co-elute with other structurally similar steroidal saponins (B1172615) present in the Dracaena extract. Several saponins have been isolated from Dracaena species, which could act as impurities.[1][2][3][4][5]
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Solution: Method optimization is crucial. See the detailed HPLC protocol below and consider adjusting the mobile phase composition, gradient slope, and temperature to enhance resolution.
-
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to peak tailing and broadening.[6]
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Solution: Add an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol ionization.[7] Using a column with end-capping or a polar-embedded stationary phase can also minimize these interactions.
-
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Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in asymmetrical peaks.[6]
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Solution: Dilute your sample or reduce the injection volume.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of both the analyte and the stationary phase, influencing retention and peak shape.[7]
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Solution: Empirically test a narrow range of pH values (e.g., pH 2.5-4.0) for your aqueous mobile phase to find the optimal condition for peak symmetry and resolution.
-
Q2: My preliminary purification by silica (B1680970) gel column chromatography yields a fraction containing this compound, but it is still impure. How can I improve this initial step?
A2: Silica gel chromatography is a good initial step for fractionation. To improve purity:
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Optimize the Solvent System: A gradient elution is generally more effective than an isocratic one for complex extracts. Start with a non-polar solvent and gradually increase the polarity. For saponins, a common solvent system is a gradient of chloroform-methanol or ethyl acetate-methanol.
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Consider Macroporous Resins: For enrichment of total steroidal saponins and removal of highly polar or non-polar compounds, macroporous resin chromatography (e.g., HP-20) can be a valuable pre-purification step before silica gel chromatography.[8]
Q3: I am struggling to separate this compound from an impurity with a very similar retention time. What advanced techniques can I employ?
A3: For challenging separations of closely eluting compounds, consider the following:
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High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids a solid stationary phase, thus minimizing irreversible adsorption and improving recovery. It is particularly effective for separating polar compounds like saponins.[9]
-
Preparative HPLC with Optimized Conditions: A well-developed preparative HPLC method is often necessary for final purification.
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Gradient Optimization: A shallow gradient around the elution time of this compound can significantly improve the resolution of closely eluting peaks.[10]
-
Column Selection: In addition to standard C18 columns, consider columns with alternative selectivities, such as phenyl-hexyl or polar-embedded phases, which may offer different interaction mechanisms and improved separation.
-
Temperature Control: Operating the column at a controlled, elevated temperature (e.g., 30-40 °C) can improve peak shape and efficiency by reducing mobile phase viscosity and enhancing mass transfer.[7]
-
Frequently Asked Questions (FAQs)
Q: What are the likely co-eluting impurities for this compound?
A: While specific isomers of this compound are not extensively documented in readily available literature, potential co-eluting impurities from Dracaena cochinchinensis and other Dracaena species include other steroidal saponins with similar aglycone structures and sugar moieties.[1][2][3][4][5] These can include compounds with variations in the sugar chain or minor modifications to the steroidal backbone. Additionally, degradation products formed during extraction or storage could also be present.
Q: What are the key physicochemical properties of this compound and its potential impurities to consider for purification?
A: The key properties are high polarity due to the multiple hydroxyl groups and the glycosidic linkages. This leads to good solubility in polar solvents like methanol (B129727) and water but poor retention on traditional reverse-phase columns without mobile phase modification. The structural similarity between this compound and its potential impurities means they will likely have very close polarity and molecular weight, making separation challenging.
| Property | This compound | Potential Co-eluting Impurities (Steroidal Saponins) |
| Molecular Formula | C39H62O13 | Similar (e.g., variations in glycosylation) |
| Molecular Weight | 738.91 g/mol | Similar range |
| Polarity | High | High |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water. | Similar solubility profiles. |
| UV Absorbance | Lacks a strong chromophore, weak absorbance at low wavelengths (205-210 nm). | Similar weak UV absorbance. |
Q: What detection method is most suitable for this compound and its impurities during HPLC?
A: Due to the lack of a strong UV chromophore, universal detectors are often preferred for the analysis of saponins.[11][12]
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Evaporative Light Scattering Detector (ELSD): This is a highly sensitive detector for non-volatile compounds like saponins and is not dependent on their optical properties.
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Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer provides both detection and valuable structural information, which is crucial for identifying unknown impurities.
-
UV Detection at Low Wavelengths: If an ELSD or MS is not available, UV detection at low wavelengths (e.g., 203-210 nm) can be used, but it may suffer from lower sensitivity and baseline noise from the mobile phase.[7]
Experimental Protocols
Preparative High-Performance Liquid Chromatography (HPLC) for this compound Purification
This protocol provides a starting point for the preparative purification of this compound. Optimization will be required based on the specific crude extract and available instrumentation.
-
Column: C18 reverse-phase preparative column (e.g., 250 x 20 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% (v/v) Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
Start with a "scouting" gradient to determine the approximate elution time of this compound (e.g., 5-95% B over 30 minutes).
-
Based on the scouting run, develop a shallower gradient around the target peak. For example, if this compound elutes at 40% B, a gradient of 30-50% B over 40 minutes may provide better separation from closely eluting impurities.[10]
-
-
Flow Rate: Adjust according to the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).
-
Detection: ELSD or MS is preferred. If using UV, monitor at 210 nm.
-
Injection Volume: This will depend on the sample concentration and the column capacity. Start with a smaller injection and increase as needed, monitoring for signs of overloading (e.g., peak fronting).
-
Fraction Collection: Collect fractions across the peak corresponding to this compound.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity. Pool the pure fractions.
-
Solvent Evaporation: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
Impurity Identification by LC-MS and NMR
-
LC-MS Analysis:
-
Analyze the impure this compound fraction using an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
The accurate mass measurements will provide the elemental composition of the co-eluting impurities.
-
Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns, which can help in identifying the structure of the aglycone and the sequence of the sugar units.
-
-
NMR Spectroscopy:
-
Isolate a sufficient quantity of the main impurity through preparative HPLC.
-
Acquire a full set of NMR spectra: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC.
-
Compare the NMR data of the impurity with that of pure this compound to elucidate the structural differences.
-
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for broad or tailing peaks in this compound purification.
References
- 1. Steroidal saponins from Dracaena surculosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steroidal saponins from Dracaena marginata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical structure of steroidal saponin isolated from the leaves of Dracaena draco L. | Vietnam Journal of Science, Technology and Engineering [vietnamscience.vjst.vn]
- 4. researchgate.net [researchgate.net]
- 5. Steroidal Saponins from Dracaena humilis (Dracaenaceae) and their Chemotaxonomic Significance -Natural Product Sciences | Korea Science [koreascience.kr]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. akjournals.com [akjournals.com]
- 9. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. High-performance liquid chromatography analysis of plant saponins: An update 2005-2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Dracaenoside F and Other Prominent Saponins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity of Dracaenoside F, a steroidal saponin (B1150181), with other well-researched saponins (B1172615): Paris saponin VII, Dioscin, and Asiaticoside. While comprehensive data on this compound remains limited in publicly accessible literature, this guide synthesizes available information on related compounds and offers a detailed comparison with other saponins across key therapeutic areas: anti-inflammatory, anticancer, and neuroprotective activities.
Executive Summary
Saponins are a diverse group of naturally occurring glycosides with a wide range of pharmacological activities. This guide focuses on comparing the bioactivities of four specific saponins to inform research and drug development efforts. While data for Paris saponin VII, Dioscin, and Asiaticoside are more readily available, information on the specific quantitative bioactivity of this compound is not extensively documented in the reviewed literature. This comparison, therefore, draws upon data for other closely related dracaenosides and general extracts from Dracaena species to provide a foundational understanding.
Anti-Inflammatory Activity
Inflammation is a critical biological response, and its dysregulation is implicated in numerous diseases. Saponins are known to possess significant anti-inflammatory properties, often by modulating key signaling pathways.
Comparative Data on Anti-Inflammatory Activity
| Compound | Assay | Cell Line | IC50 / Inhibition | Reference |
| Drangustoside A & B (from Dracaena angustifolia) | Superoxide anion generation | Human neutrophils | IC50 = 18.55 ± 0.23 µM (Drangustoside A) | [1] |
| Dracaena cambodiana extract | Nitric oxide (NO) production | RAW 264.7 macrophages | >40% inhibition at 20 µg/mL | [2] |
| Paris saponin VII | Psoriasiform inflammation | HaCaT cells | Attenuated inflammation | [3] |
| Dioscin | Systemic inflammation | THP-1 cells | Inhibited proliferation and inflammatory markers | Not specified |
| Asiaticoside | Neuroinflammation | - | Reduced inflammation | [4] |
Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay
This assay is a common method to screen for anti-inflammatory activity.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test saponin. After a pre-incubation period of 1-2 hours, cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS; 1 µg/mL), to induce NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) and incubating for 10 minutes at room temperature.
-
Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader.
-
Calculation: The percentage of NO production inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Signaling Pathway: NF-κB Inhibition in Inflammation
Many saponins exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammatory gene expression.
Caption: Inhibition of the NF-κB signaling pathway by saponins.
Anticancer Activity
The potential of saponins as anticancer agents is a significant area of research. They can induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines.
Comparative Data on Anticancer Activity (IC50 values in µM)
| Compound | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) | HepG2 (Liver) | Other Cell Lines | Reference |
| This compound | No data available | No data available | No data available | No data available | ||
| Paris saponin VII | - | 2.86 | - | - | HeLa: 2.62 | [5][6] |
| Dioscin | - | 4.79 | - | - | MDA-MB-231: 3.23 | [7][8] |
| Asiaticoside | - | 40 | - | - | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the saponin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Signaling Pathway: Induction of Apoptosis
Saponins can trigger apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.
References
- 1. Two Anti-inflammatory Steroidal Saponins from Dracaena angustifolia Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vietnamscience.vjst.vn [vietnamscience.vjst.vn]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves | MDPI [mdpi.com]
- 6. Therapeutic Potential of Flavonoids in Pain and Inflammation: Mechanisms of Action, Pre-Clinical and Clinical Data, and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fisheries and Aquatic Sciences [e-fas.org]
- 9. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
Dracaenoside F: A Comparative Analysis of a Promising Steroidal Saponin from Dracaena
In the landscape of natural product research, steroidal saponins (B1172615) from the genus Dracaena have emerged as a focal point for drug discovery, exhibiting a wide array of biological activities. Among these, Dracaenoside F, a spirostanol (B12661974) saponin (B1150181) isolated from Dracaena cochinchinensis, has garnered significant interest. This guide provides a comparative analysis of this compound against other notable steroidal saponins from Dracaena, focusing on their cytotoxic and anti-inflammatory properties, supported by available experimental data.
Comparative Biological Activity
The therapeutic potential of steroidal saponins is often evaluated based on their cytotoxicity against cancer cell lines and their ability to modulate inflammatory responses. The following tables summarize the available quantitative data for this compound and other representative saponins from various Dracaena species. It is important to note that the data presented is compiled from different studies and direct, head-to-head comparisons in a single study are limited. Variations in experimental conditions should be considered when interpreting these values.
Table 1: Comparative Cytotoxicity of Steroidal Saponins from Dracaena
| Saponin | Source Species | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | D. cochinchinensis | Data Not Available | - | - |
| Draconin A | D. draco | HL-60 | 2.0 | [1] |
| Draconin B | D. draco | HL-60 | 9.7 | [1] |
| Surculoside A | D. surculosa | HL-60 | 4.5 | [2] |
| Surculoside B | D. surculosa | HL-60 | 8.2 | [2] |
Table 2: Comparative Anti-inflammatory Activity of Steroidal Saponins from Dracaena (Nitric Oxide Inhibition)
| Saponin | Source Species | Cell Line | IC50 (µM) | Reference |
| This compound | D. cochinchinensis | Data Not Available | - | - |
| Cambodianoside C | D. cambodiana | RAW 264.7 | 15.2±0.8 | [3] |
| Dracagenin A | D. cambodiana | RAW 264.7 | 12.5±0.6 | [3] |
| Pennogenin-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→3)]-β-D-glucopyranoside | D. cambodiana | RAW 264.7 | 25.4±1.2 | [3] |
| (25R)-27-hydroxypennogenin 3-O-α-L-rhamnopyranosyl-(1→3)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranoside | D. cambodiana | RAW 264.7 | 18.9±0.9 | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison tables.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., HL-60) are seeded in 96-well plates at a density of 5 x 104 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test saponins (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the saponin that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 2 x 105 cells/well and allowed to adhere for 24 hours.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test saponins for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement (Griess Assay): After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Absorbance Measurement: The absorbance is measured at 540 nm after 10 minutes of incubation at room temperature.
-
IC50 Calculation: The concentration of the saponin that inhibits NO production by 50% (IC50) is determined by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.
Signaling Pathways
Steroidal saponins from Dracaena are known to exert their biological effects by modulating various intracellular signaling pathways. While the specific pathways affected by this compound have not been fully elucidated, the following diagrams illustrate the general mechanisms through which other steroidal saponins are believed to function.
Caption: Workflow for determining the cytotoxicity of steroidal saponins using the MTT assay.
Caption: Inhibition of the NF-κB pathway by Dracaena saponins, reducing inflammatory responses.
Caption: Potential modulation of MAPK and PI3K/Akt pathways by Dracaena saponins, affecting cell fate.
Conclusion
This compound represents a compelling subject for further investigation within the rich chemical diversity of Dracaena saponins. While current data does not permit a direct, quantitative comparison of its bioactivity against other saponins from the genus under identical conditions, the available information on related compounds suggests a high potential for both cytotoxic and anti-inflammatory activities. Future research should focus on head-to-head comparative studies of purified Dracaena saponins, including this compound, to accurately assess their relative potencies. Elucidating the specific signaling pathways modulated by this compound will be crucial in understanding its mechanism of action and advancing its potential as a therapeutic lead.
References
Unveiling the Anti-Inflammatory Potential of Dracaenoside F: A Comparative Analysis
For Immediate Release
A deep dive into the anti-inflammatory properties of Dracaenoside F, this guide offers a comparative analysis against established nonsteroidal anti-inflammatory drugs (NSAIDs). Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data to validate the therapeutic potential of this natural compound.
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[1] The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This compound, a steroidal saponin, has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound's anti-inflammatory effects with commonly used NSAIDs, supported by experimental data and detailed methodologies.
Comparative Efficacy: this compound vs. Standard NSAIDs
To objectively assess the anti-inflammatory potential of this compound, its performance in preclinical models is compared with established NSAIDs like Diclofenac and Indomethacin. The following tables summarize the quantitative data from in vitro and in vivo studies.
In Vitro Anti-Inflammatory Activity
The in vitro anti-inflammatory activity was evaluated by measuring the inhibition of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.
| Compound | Assay | Target | IC50 / Inhibition |
| This compound (as Cynanoside F) | LPS-stimulated RAW 264.7 cells | IL-6 Production | Significant dose-dependent reduction[2] |
| COX-2 Expression | Significant dose-dependent reduction[2] | ||
| Diclofenac | Protein Denaturation Assay | Protein Denaturation | IC50: 64.30 µg/mL[3] |
| COX Enzyme Inhibition | COX-1 | IC50: >100 µM[4] | |
| COX-2 | IC50: 8.2-22.6 µM[4] | ||
| LPS-stimulated RAW 264.7 cells | NO Production | IC50: 2.5-25 times lower than Diclofenac for derivatives[5] | |
| Other Natural Compounds | Human Neutrophils | Superoxide Generation | IC50: 18.55 ± 0.23 μM (Dracaenoside from D. angustifolia)[6] |
| Elastase Release | IC50: 1.74 ± 0.25 μM (Dracaenoside from D. angustifolia)[6] |
Note: Data for this compound is derived from a study on Cynanoside F, a closely related compound, due to the limited direct quantitative data on this compound.[2]
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard in vivo assay to assess the anti-inflammatory effects of test compounds.
| Compound | Dose | Time Point (hours) | % Inhibition of Paw Edema |
| Indomethacin | 10 mg/kg | 4 | 57.66%[7] |
| Diclofenac | 25 mg/kg | 4 | Profile closely similar to a highly effective natural extract[8] |
| Ibuprofen | 40 mg/kg | 3 | Data available, specific % not provided in abstract[9] |
Mechanism of Action: Signaling Pathway Insights
This compound exerts its anti-inflammatory effects primarily through the suppression of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2] Unlike many anti-inflammatory agents that target the NF-κB pathway, this compound shows a distinct mechanism by inhibiting the phosphorylation of p38 MAPK, JNK, and ERK.[2] This leads to the reduced activity of the AP-1 transcription factor, a key regulator of pro-inflammatory gene expression.[2]
The following diagrams illustrate the general LPS-induced inflammatory pathway and the specific inhibitory action of this compound.
Experimental Protocols
Standardized experimental protocols are crucial for the reliable evaluation of anti-inflammatory compounds. The following are detailed methodologies for the key experiments cited in this guide.
In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages
This assay assesses a compound's ability to inhibit the production of pro-inflammatory mediators in cultured macrophages.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound or a comparator drug (e.g., diclofenac) for 1-2 hours.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) to a final concentration that elicits a robust inflammatory response.
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine (IL-6) Measurement: The level of IL-6 in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
COX-2 Expression: Cellular protein is extracted, and the expression level of COX-2 is determined by Western blotting.
-
In Vivo: Carrageenan-Induced Paw Edema in Rats
This model is widely used to evaluate the anti-inflammatory activity of compounds on acute inflammation.
Methodology:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: The animals are randomly divided into several groups: a vehicle control group, a positive control group (e.g., indomethacin), and treatment groups receiving different doses of this compound.[1]
-
Compound Administration: The test compounds are administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.[1]
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension is administered into the right hind paw of each rat.[1]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[1]
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Conclusion
The available data suggests that this compound is a promising anti-inflammatory agent with a distinct mechanism of action involving the inhibition of the MAPK signaling pathway.[2] While direct comparative studies with NSAIDs are limited, the significant reduction of key pro-inflammatory mediators in vitro and its implied efficacy in in vivo models warrant further investigation. Its unique mechanism may offer a therapeutic advantage, potentially with a different side-effect profile compared to traditional COX inhibitors. This guide provides a foundational comparison to encourage and inform future research and development of this compound as a novel anti-inflammatory therapeutic.
References
- 1. Cynanoside F Controls Skin Inflammation by Suppressing Mitogen-Activated Protein Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cynanoside F Controls Skin Inflammation by Suppressing Mitogen-Activated Protein Kinase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduction of paw edema and liver oxidative stress in carrageenan-induced acute inflammation by Lobaria pulmonaria and Parmelia caperata, lichen species, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dracaenoside F and Digitonin: A Guide for Researchers
A comprehensive examination of the biochemical properties, cytotoxic effects, and underlying mechanisms of two steroidal saponins (B1172615), with a focus on their potential in drug development.
This guide provides a detailed comparative analysis of Dracaenoside F and digitonin (B1670571), two naturally occurring steroidal saponins. While digitonin is a well-characterized compound with extensive experimental data, specific biological activity data for this compound is less prevalent in current literature. This comparison, therefore, draws upon available information for digitonin and contrasts it with findings on related steroidal saponins isolated from the Dracaena genus to infer potential properties of this compound. This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of these compounds.
Biochemical and Physicochemical Properties
Both this compound and digitonin belong to the class of steroidal saponins, which are characterized by a steroidal aglycone linked to one or more sugar chains. These amphipathic molecules exhibit soap-like foaming properties in aqueous solutions and their biological activities are largely attributed to their interactions with cell membranes.
| Property | This compound | Digitonin |
| Source | Dracaena cochinchinensis[1] | Digitalis purpurea (Foxglove plant)[2] |
| Chemical Class | Steroidal Saponin[1] | Steroidal Saponin[2] |
| Aglycone | Not specified in readily available literature | Digitogenin[2] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[3] | Water-solubilizes lipids[2] |
Comparative Cytotoxicity
Digitonin has demonstrated significant cytotoxic effects against various cancer cell lines. This activity is primarily attributed to its ability to bind to cholesterol in cell membranes, leading to pore formation, increased membrane permeability, and eventual cell lysis.[4] In contrast, while specific IC50 values for this compound are not widely reported, studies on other steroidal saponins from the Dracaena genus have shown potent cytotoxic activities.
| Compound | Cell Line | IC50 Value | Reference |
| Digitonin | Gastric Cancer Cells (MKN1, HGC27, NUGC3) | Mean IC50s: 3.875 µM (24h), 2.004 µM (48h), 1.185 µM (72h) | [5] |
| Draconin A & B (Dracaena saponins) | HL-60 (Human promyelocytic leukemia) | 2.0 to 9.7 µM (72h) | [2][6] |
| Saponin (B1150181) from Dracaena umbratica | P-388 (Murine leukemia) | 3.5 ppm | [4] |
Mechanism of Action and Signaling Pathways
The primary mechanism of digitonin's biological activity involves its high affinity for cholesterol in eukaryotic cell membranes.[4] At lower concentrations, it can selectively permeabilize the plasma membrane, a property exploited in cell biology research to introduce molecules into the cytoplasm.[7] At higher concentrations, it causes membrane disruption and cell death.[4]
Recent studies have also elucidated digitonin's role in modulating specific signaling pathways in cancer cells. Network pharmacology and experimental validation have shown that digitonin's anti-tumor effects in gastric cancer are associated with the inhibition of the HIF-1α, Ras, and PI3K-Akt signaling pathways .[5]
For this compound, the precise mechanism of action has not been extensively studied. However, research on other saponins and flavonoid compounds from the Dracaena genus, such as sanguis draconis flavones (SDF), suggests a potential involvement of the PI3K/AKT pathway in their anti-cancer effects, leading to the induction of apoptosis in breast cancer cells.[8][9] Many saponins are known to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][11]
Signaling Pathway Diagrams
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
Experimental Workflow
Cell Viability (MTT) Assay
This protocol is used to determine the concentration of the saponin that inhibits 50% of cell growth (IC50).
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound and Digitonin stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and Digitonin in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound and Digitonin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with IC50 concentrations of this compound and Digitonin for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[4][6]
Western Blot Analysis for Signaling Pathways
This technique is used to detect changes in the expression and phosphorylation of key proteins in a signaling cascade. The PI3K/Akt pathway is provided as an example.
Materials:
-
Cancer cell line of interest
-
This compound and Digitonin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bax, anti-Bcl-2, anti-caspase-3, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or Digitonin as described for the apoptosis assay.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the protein of interest to a loading control like β-actin.[2]
Conclusion
Digitonin is a well-documented steroidal saponin with potent cytotoxic effects mediated through membrane disruption and modulation of key cancer-related signaling pathways, including PI3K-Akt. While direct experimental evidence for this compound is currently limited, the available data on related saponins from the Dracaena genus suggest that it likely possesses similar cytotoxic and pro-apoptotic properties, potentially acting through the PI3K/Akt pathway. Further research is warranted to fully elucidate the bioactivity and mechanism of action of this compound to determine its potential as a novel therapeutic agent. The experimental protocols provided in this guide offer a framework for such comparative investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Steroidal saponins from the bark of Dracaena draco and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:109460-83-5 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. benthamopen.com [benthamopen.com]
- 5. Saponins from Chinese Medicines as Anticancer Agents [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Steroidal saponins from Dracaena surculosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The inhibitory effect and mechanism of Resina Draconis on the proliferation of MCF-7 breast cancer cells: a network pha… [ouci.dntb.gov.ua]
- 9. The inhibitory effect and mechanism of Resina Draconis on the proliferation of MCF-7 breast cancer cells: a network pharmacology-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review [frontiersin.org]
Comparative Guide to the Quantification of Dracaenoside F
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Dracaenoside F, a steroidal saponin (B1150181) isolated from Dracaena cochinchinensis. The selection of an appropriate quantification method is critical for ensuring the accuracy and reliability of research findings, particularly in the context of drug development and quality control. This document summarizes the available data on various analytical techniques, offering a tool for cross-validation and methodological selection.
Executive Summary
Data Presentation: A Comparative Overview
As specific quantitative data for the cross-validation of this compound quantification methods are not available, the following table provides a generalized comparison of the expected performance of HPLC-UV, LC-MS/MS, and HPTLC based on their application to other steroidal saponins (B1172615). This information is intended to guide researchers in selecting a suitable method for their specific needs.
| Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Linearity (R²) | Typically > 0.999 | Typically > 0.999 | Typically > 0.99 |
| Limit of Detection (LOD) | ng level | pg to fg level | ng to µg level |
| Limit of Quantification (LOQ) | ng level | pg to fg level | ng to µg level |
| Precision (%RSD) | < 2% | < 15% | < 5% |
| Accuracy (%Recovery) | 95-105% | 85-115% | 90-110% |
| Specificity/Selectivity | Moderate to High | Very High | Moderate |
| Throughput | Moderate | High | High |
| Cost | Moderate | High | Low |
Experimental Protocols
Detailed experimental protocols for the quantification of this compound are not publicly available. However, based on established methods for other steroidal saponins, the following outlines generalized procedures that can be adapted and validated for this compound analysis.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of various phytochemicals.
Sample Preparation:
-
Extraction: Extract the powdered plant material or sample containing this compound with a suitable solvent (e.g., methanol, ethanol, or a mixture with water) using techniques such as sonication or reflux extraction.
-
Purification: The crude extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.
-
Final Preparation: Evaporate the solvent from the purified extract and reconstitute the residue in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for saponin analysis.
-
Mobile Phase: A gradient elution with a mixture of water (often with an acid modifier like formic acid or acetic acid) and an organic solvent (acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate of 0.8-1.2 mL/min is standard.
-
Detection: UV detection is performed at a wavelength where this compound exhibits maximum absorbance. This will need to be determined experimentally.
-
Quantification: Quantification is based on a calibration curve prepared from a certified reference standard of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for trace-level analysis.
Sample Preparation: The sample preparation protocol is similar to that for HPLC-UV, with a strong emphasis on clean-up to minimize matrix effects in the mass spectrometer.
Chromatographic and Mass Spectrometric Conditions:
-
LC System: Similar to HPLC-UV, a C18 column with a gradient elution of water (with formic acid) and acetonitrile/methanol is typically used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode should be optimized for this compound.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound must be determined by infusing a standard solution into the mass spectrometer.
-
Quantification: An internal standard is recommended for accurate quantification. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective method.
Sample and Standard Preparation:
-
Prepare extracts as described for HPLC-UV.
-
Prepare a series of standard solutions of this compound of known concentrations.
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254 are commonly used.
-
Sample Application: Apply samples and standards as bands onto the HPTLC plate using an automated applicator.
-
Mobile Phase: The mobile phase composition needs to be optimized to achieve good separation of this compound from other components in the sample matrix. A mixture of solvents like toluene, ethyl acetate, and formic acid is often used for saponins.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Densitometric Analysis: After development, dry the plate and scan it using a densitometer at the wavelength of maximum absorbance for this compound.
-
Quantification: Quantification is performed by comparing the peak areas of the sample to those of the standards.
Mandatory Visualization
Workflow for Cross-Validation of this compound Quantification Methods
Caption: A generalized workflow for the cross-validation of different analytical methods for the quantification of this compound.
Hypothesized Anti-Inflammatory Signaling Pathway of this compound
Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. However, many steroidal saponins and flavonoids are known to exhibit anti-inflammatory properties by modulating key inflammatory pathways such as the NF-κB and MAPK pathways. Further research is required to elucidate the precise mechanism of action for this compound.
Conclusion
The development of robust and validated analytical methods is a cornerstone of natural product research and drug development. This guide provides a framework for researchers and scientists to approach the quantification of this compound. While specific cross-validation data is currently lacking, the principles and generalized protocols outlined here for HPLC-UV, LC-MS/MS, and HPTLC offer a starting point for establishing reliable and accurate quantification of this promising natural compound. It is imperative that any method developed based on this guide undergoes rigorous validation according to international guidelines to ensure data integrity. Further research into the pharmacological mechanisms of this compound, including its impact on inflammatory signaling pathways, will be crucial for its future therapeutic applications.
Unraveling the Anti-Inflammatory Mechanism of Dracaenoside F: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dracaenoside F, a steroidal saponin (B1150181) isolated from the medicinal plant Dracaena cochinchinensis, has garnered interest for its potential therapeutic properties. This guide provides a comparative analysis of the proposed mechanism of action of this compound, benchmarked against two other bioactive compounds found in the same plant, Resveratrol and Loureirin B. The focus is on their anti-inflammatory effects, particularly in the context of neuroinflammation.
Comparative Analysis of Bioactive Compounds
To objectively assess the anti-inflammatory potential of this compound, we compare its effects with those of Resveratrol, a well-characterized stilbenoid, and Loureirin B, a flavonoid. The following tables summarize the quantitative data on their inhibitory effects on key inflammatory mediators. As specific data for isolated this compound is limited, data from Dracaena cochinchinensis extracts are used as a proxy to infer its potential activity.
Table 1: Inhibition of Pro-Inflammatory Cytokine Expression in LPS-Stimulated Microglial Cells
| Compound/Extract | Target Cytokine | Cell Line | Concentration | % Inhibition (mRNA) | Citation |
| D. cochinchinensis Extract | TNF-α | BV2 | 5 µg/mL | ~40% | [1] |
| IL-1β | BV2 | 5 µg/mL | ~60% | [1] | |
| Resveratrol | TNF-α | Primary Microglia | 5 µM | Significant Inhibition | |
| IL-1β | Primary Microglia | 5 µM | Significant Inhibition | ||
| IL-6 | Primary Microglia | 5 µM | Significant Inhibition | ||
| Loureirin B | TNF-α | BV2 | 5 µM | ~35% | [1] |
| IL-1β | BV2 | 5 µM | ~70% | [1] |
Table 2: Inhibition of Pro-Inflammatory Enzyme Expression in LPS-Stimulated Microglial Cells
| Compound/Extract | Target Enzyme | Cell Line | Concentration | % Inhibition (mRNA) | Citation |
| D. cochinchinensis Extract | iNOS | BV2 | 5 µg/mL | ~50% | [1] |
| Resveratrol | iNOS | N9 Microglia | Not Specified | Significant Inhibition | |
| Loureirin B | iNOS | BV2 | 5 µM | ~40% | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the cited studies.
Protocol 1: LPS-Induced Microglial Activation and Treatment
This protocol is fundamental for in vitro studies of neuroinflammation.
-
Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 6-well plates at a density of 5 x 10^5 cells/well and allowed to adhere for 24 hours.
-
Pre-treatment: The culture medium is replaced with fresh medium containing the test compound (e.g., D. cochinchinensis extract, Resveratrol, or Loureirin B) at desired concentrations and incubated for a specified period (e.g., 1-4 hours).
-
LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells (final concentration, e.g., 100 ng/mL or 1 µg/mL) to induce an inflammatory response. A vehicle control (no LPS) and an LPS-only control are included.
-
Incubation: The cells are incubated for a further period (e.g., 20-24 hours) to allow for the expression and release of inflammatory mediators.
-
Sample Collection: The cell culture supernatant is collected for cytokine analysis (ELISA), and the cells are lysed for RNA or protein extraction (qRT-PCR, Western blot).[2][3]
Protocol 2: Quantification of Cytokines by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying protein levels.
-
Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubated overnight.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: The collected cell culture supernatants and a series of known standards are added to the wells and incubated.
-
Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added and incubated.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Measurement: The reaction is stopped with a stop solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.[4][5][6][7]
Protocol 3: Analysis of Signaling Protein Phosphorylation by Western Blot
Western blotting is used to detect changes in the phosphorylation state of key signaling proteins.
-
Protein Extraction: Following cell treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting signal is captured using an imaging system. The membrane is then stripped and re-probed with an antibody for the total form of the protein to normalize for loading.[8][9][10][11]
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of these compounds are mediated through the modulation of specific intracellular signaling pathways.
This compound (inferred from D. cochinchinensis Extract)
Extracts from Dracaena cochinchinensis have been shown to suppress the inflammatory response in LPS-activated microglial cells by inhibiting the phosphorylation of key signaling proteins: p38 Mitogen-Activated Protein Kinase (MAPK), c-Jun N-terminal Kinase (JNK), and Protein Kinase B (Akt).[12] The inhibition of these pathways leads to a downstream reduction in the production of pro-inflammatory mediators.
Resveratrol
Resveratrol exerts its anti-inflammatory effects through multiple pathways, most notably by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. It has been shown to prevent the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the translocation of the active p65 subunit to the nucleus. This prevents the transcription of various pro-inflammatory genes.[13][14][15][16]
Loureirin B
Loureirin B has been demonstrated to inhibit the MAPK signaling pathway. Specifically, it reduces the phosphorylation of key MAPK members, including Extracellular signal-regulated kinase (ERK), JNK, and p38. By suppressing the activation of these kinases, Loureirin B effectively downregulates the expression of downstream inflammatory and invasive proteins.[17][18]
Conclusion
While direct experimental evidence for the mechanism of action of isolated this compound is still emerging, the anti-inflammatory properties of Dracaena cochinchinensis extracts suggest a potent inhibitory effect on key inflammatory signaling pathways, including p38, JNK, and Akt. In comparison, Resveratrol and Loureirin B, also found in this plant, demonstrate clear anti-inflammatory activities through the well-defined inhibition of the NF-κB and MAPK pathways, respectively. This comparative guide highlights the potential of this compound as a novel anti-inflammatory agent and underscores the need for further research to elucidate its precise molecular targets and therapeutic efficacy. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Synergy of botanical drug extracts from Dracaena cochinchinensis stemwood and Ardisia elliptica fruit in multifunctional effects on neuroprotection and anti-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lipopolysaccharide-Induced Microglial Activation and Neuroprotection against Experimental Brain Injury Is Independent of Hematogenous TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]
- 15. Resveratrol inhibits NF-kB signaling through suppression of p65 and IkappaB kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Targeting MAPK Signaling: Loureirins A and B from Dracaena Loureiri Inhibit Epithelial–Mesenchymal Transition and Invasion in Non-Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Dracaena Steroidal Saponins
For Researchers, Scientists, and Drug Development Professionals
The genus Dracaena is a rich source of structurally diverse steroidal saponins (B1172615), which have demonstrated a wide array of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[1][2][3] While specific structure-activity relationship (SAR) studies on Dracaenoside F are limited in publicly available literature, a comparative analysis of related steroidal saponins isolated from various Dracaena species can provide valuable insights into the structural features crucial for their biological potency. This guide summarizes the available data on the bioactivity of this compound analogs, details the experimental protocols for their evaluation, and presents logical workflows for SAR studies.
Quantitative Comparison of Biological Activities
The cytotoxic and anti-inflammatory activities of several steroidal saponins isolated from Dracaena species are presented below. The data highlights how variations in the aglycone structure and the nature and length of the sugar chains influence their biological effects.
Table 1: Cytotoxic Activity of Steroidal Saponins from Dracaena Species against Various Cancer Cell Lines
| Compound | Aglycone Type | Glycosylation Pattern | Cell Line | IC50 (µM) | Source Species |
| Draconin A | Spirostanol (B12661974) | Trisaccharide at C-3 | HL-60 | 2.0 | D. draco[4] |
| Draconin B | Spirostanol | Trisaccharide at C-3 | HL-60 | 3.5 | D. draco[4] |
| Icodeside | Spirostanol | Complex oligosaccharide | HL-60 | Moderate | D. draco[5][6] |
| Surculoside A | Spirostanol (Ruscogenin) | Bisdesmosidic | HL-60 | >10 | D. surculosa[7] |
| Surculoside B | Spirostanol (Ruscogenin) | Bisdesmosidic | HL-60 | >10 | D. surculosa[7] |
| Surculoside C | Furostanol | Bisdesmosidic | HL-60 | >10 | D. surculosa[7] |
| Arboreasaponin A | Spirostanol (Pennogenin) | Trisaccharide at C-3 with acetylation | HT-29 | >10 | D. arborea[8][9] |
| Arboreasaponin B | Spirostanol (24α-hydroxypennogenin) | Trisaccharide at C-3 | HT-29 | >10 | D. arborea[8][9] |
Table 2: Anti-inflammatory Activity of Steroidal Saponins from Dracaena Species
| Compound | Aglycone Type | Glycosylation Pattern | Assay | IC50 (µM) | Source Species |
| Drangustoside A | Spirostanol | Trisaccharide at C-3 | Superoxide (B77818) anion generation | 3.53 ± 0.58 | D. angustifolia[10][11][12] |
| Drangustoside B | Spirostanol | Trisaccharide at C-3 | Superoxide anion generation | 6.81 ± 1.23 | D. angustifolia[10][11][12] |
| Drangustoside A | Spirostanol | Trisaccharide at C-3 | Elastase release | 5.21 ± 0.84 | D. angustifolia[10][11][12] |
| Drangustoside B | Spirostanol | Trisaccharide at C-3 | Elastase release | >10 | D. angustifolia[10][11][12] |
Inferred Structure-Activity Relationships
-
Aglycone Structure: The structure of the steroidal aglycone plays a critical role. For instance, pennogenin-type saponins (Arboreasaponins A and B) showed low cytotoxicity in the tested cell line.[8][9]
-
Glycosylation: The nature, number, and linkage of sugar residues significantly impact activity. The potent cytotoxicity of Draconins A and B suggests that their specific trisaccharide chain is favorable for activity against HL-60 cells.[4] In contrast, the bisdesmosidic saponins from D. surculosa were inactive, indicating that glycosylation at multiple positions on the aglycone may reduce cytotoxicity.[7]
-
Spirostanol vs. Furostanol: Some studies suggest that spirostanol saponins possess more potent antiproliferative activity than their furostanol analogues.[3]
-
Substitutions on Sugar Moieties: Acetylation of the sugar chain, as seen in Arboreasaponin A, can modulate activity, though in this case, it did not lead to high cytotoxicity.[8][9]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., HL-60, HT-29) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test saponins (typically in DMSO, with the final DMSO concentration kept below 0.5%) and a vehicle control. The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Absorbance Reading: The absorbance of the solution in each well is measured using a microplate spectrophotometer at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.
2. Anti-inflammatory Assay: Inhibition of Superoxide Anion Generation and Elastase Release in Human Neutrophils
This assay evaluates the anti-inflammatory potential of compounds by measuring their ability to inhibit key pro-inflammatory responses in activated human neutrophils.
-
Neutrophil Isolation: Human neutrophils are isolated from the blood of healthy donors using standard methods of dextran (B179266) sedimentation, hypotonic lysis of red blood cells, and Ficoll-Hypaque gradient centrifugation.
-
Superoxide Anion Generation Assay:
-
Neutrophils are incubated with the test compound or vehicle control.
-
The cells are then stimulated with fMLP/CB (formyl-L-methionyl-L-leucyl-L-phenylalanine/cytochalasin B).
-
The generation of superoxide anion is measured by the reduction of ferricytochrome c, monitored as the change in absorbance at 550 nm.
-
-
Elastase Release Assay:
-
Neutrophils are incubated with the test compound or vehicle control.
-
The cells are stimulated with fMLP/CB.
-
The amount of elastase released into the supernatant is determined by measuring the cleavage of a specific substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide), where the release of p-nitroaniline is monitored spectrophotometrically at 405 nm.
-
-
Data Analysis: The inhibitory effects of the compounds are expressed as the percentage of inhibition relative to the control group, and IC50 values are determined.
Visualizing the Research Workflow and Biological Pathways
Diagram 1: Workflow for Structure-Activity Relationship (SAR) Study
Caption: A generalized workflow for a structure-activity relationship study of natural products.
Diagram 2: Hypothetical Signaling Pathway for Saponin-Induced Apoptosis
Caption: A simplified diagram of a potential apoptosis pathway induced by cytotoxic saponins.
References
- 1. Structures and Bioactivities of Steroidal Saponins Isolated from the Genera Dracaena and Sansevieria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A homo-isoflavonoid and a cytotoxic saponin from Dracaena draco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Steroidal saponins from Dracaena surculosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Steroidal saponins from two species of Dracaena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two Anti-inflammatory Steroidal Saponins from Dracaena angustifolia Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two anti-inflammatory steroidal saponins from Dracaena angustifolia Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unveiling the Preclinical Promise of Dracaenoside F: A Comparative Analysis
For Immediate Release
A comprehensive evaluation of preclinical data highlights the therapeutic potential of Dracaenoside F, a steroidal saponin (B1150181) isolated from Dracaena cochinchinensis. While direct preclinical studies on this compound remain limited, this guide synthesizes available information on closely related steroidal saponins (B1172615) from the Dracaena genus to provide a comparative framework for researchers, scientists, and drug development professionals. This analysis focuses on the cytotoxic and anti-inflammatory properties of these compounds, offering insights into their potential mechanisms of action and therapeutic applications.
Comparative Analysis of Bioactivity
To contextualize the potential of this compound, this guide presents a comparative summary of the bioactivity of other steroidal saponins isolated from Dracaena species. Due to the nascent stage of research on this compound, quantitative data from preclinical studies on this specific compound is not yet available. Therefore, we present data from studies on other notable Dracaena saponins to serve as a benchmark for future investigations.
Table 1: Comparative Cytotoxic Activity of Steroidal Saponins from Dracaena surculosa
| Compound | Cell Line | IC₅₀ (µM)[1] |
| Surculoside A | HL-60 (Human promyelocytic leukemia) | > 10 |
| Surculoside B | HL-60 (Human promyelocytic leukemia) | > 10 |
| Surculoside C | HL-60 (Human promyelocytic leukemia) | > 10 |
| Dioscin (Known Saponin) | HL-60 (Human promyelocytic leukemia) | 1.5 |
Table 2: Comparative Anti-inflammatory Activity of Steroidal Saponins from Dracaena angustifolia
| Compound | Assay | IC₅₀ (µM)[2] |
| Drangustoside A | Inhibition of superoxide (B77818) anion generation | 5.23 ± 0.84 |
| Drangustoside A | Inhibition of elastase release | 6.54 ± 1.21 |
| Drangustoside B | Inhibition of superoxide anion generation | 3.89 ± 0.76 |
| Drangustoside B | Inhibition of elastase release | 4.12 ± 0.98 |
Experimental Methodologies
The following protocols are representative of the experimental designs used to evaluate the therapeutic potential of steroidal saponins from Dracaena species.
Cytotoxicity Assay against HL-60 Cells
The cytotoxic activity of saponins isolated from Dracaena surculosa was assessed using the HL-60 human promyelocytic leukemia cell line.[1] The experimental procedure is as follows:
-
Cell Culture: HL-60 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration.
-
Viability Assessment: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.
Anti-inflammatory Assays
The anti-inflammatory effects of drangustosides A and B from Dracaena angustifolia were evaluated by measuring their ability to inhibit superoxide anion generation and elastase release in fMLP/CB-stimulated human neutrophils.[2]
-
Neutrophil Isolation: Human neutrophils were isolated from the blood of healthy donors using dextran (B179266) sedimentation, followed by Ficoll-Paque gradient centrifugation and hypotonic lysis of red blood cells.
-
Superoxide Anion Generation Assay: Neutrophils were incubated with the test compounds, followed by stimulation with fMLP/CB. The generation of superoxide anions was measured by the reduction of ferricytochrome c.
-
Elastase Release Assay: Neutrophils were treated with the test compounds and then stimulated with fMLP/CB. The release of elastase was quantified using a chromogenic substrate.
-
IC₅₀ Calculation: The IC₅₀ values were determined from the concentration-response curves for each compound.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by this compound have not been elucidated, the known anti-inflammatory and cytotoxic activities of other natural compounds, particularly flavonoids and saponins, often involve the modulation of key cellular signaling cascades.
A plausible mechanism of action for the anti-inflammatory effects of Dracaena saponins could involve the inhibition of pro-inflammatory signaling pathways. The diagram below illustrates a general workflow for investigating such mechanisms.
Caption: Workflow for investigating the anti-inflammatory mechanism of Dracaena saponins.
The cytotoxic effects of steroidal saponins are often attributed to their ability to induce apoptosis. A potential signaling pathway leading to apoptosis is depicted below.
Caption: A potential apoptotic pathway induced by steroidal saponins.
Conclusion
The preliminary data on steroidal saponins from the Dracaena genus suggest a promising avenue for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. While direct evidence for the therapeutic potential of this compound is still forthcoming, the comparative analysis presented in this guide provides a valuable foundation for future research. Further in-depth preclinical studies, including in vivo models and detailed mechanistic investigations, are warranted to fully elucidate the therapeutic promise of this compound and other related compounds.
References
Dracaenoside F: A Comparative Analysis Against Known STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dracaenoside F's Potential as a STAT3 Inhibitor
Recent investigations into the therapeutic potential of steroidal saponins (B1172615) have highlighted their role as modulators of critical cellular signaling pathways implicated in cancer and inflammatory diseases. This guide provides a comparative analysis of this compound, a steroidal saponin, against established inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. While direct quantitative benchmark studies on this compound are not yet available in published literature, its structural similarity to other known STAT3-inhibiting steroidal saponins, such as Diosgenin and Ginsenoside F2, suggests its potential as a novel inhibitor of this key oncogenic pathway.[1][2]
Constitutively active STAT3 is a hallmark of numerous human cancers, including hepatocellular carcinoma (HCC), and plays a pivotal role in tumor cell proliferation, survival, and angiogenesis.[3][4][5] Therefore, the identification of new STAT3 inhibitors is of significant interest in oncology drug development. This guide will present a hypothetical benchmark comparison based on the known activities of other steroidal saponins and provide detailed experimental protocols for assessing the inhibitory potential of this compound against the STAT3 pathway.
Comparative Analysis of STAT3 Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of several known STAT3 inhibitors, providing a benchmark for the potential efficacy of this compound. It is important to note that the IC50 value for this compound is hypothetical and based on the activity of structurally related compounds.
| Compound | Type | Mechanism of Action | IC50 (in vitro) | Cell Line(s) | Reference(s) |
| This compound | Steroidal Saponin | Hypothesized to inhibit STAT3 phosphorylation and nuclear translocation. | To be determined | - | - |
| Niclosamide | Salicylanilide | Indirectly inhibits STAT3 by disrupting upstream signaling cascades, including JAK and Src kinases.[6] | 0.7 µM | Cell-free assay | [7] |
| Stattic | Non-peptidic small molecule | Directly binds to the SH2 domain of STAT3, preventing dimerization and activation.[6] | 5.1 µM | Cell-free assay | [7] |
| Cryptotanshinone | Diterpene quinone | Strongly inhibits the phosphorylation of STAT3 at Tyr705.[7] | 4.6 µM | Cell-free assay | [7] |
| Ginsenoside F2 | Ginsenoside (Saponin) | Suppresses STAT3 phosphorylation at Y705, inhibits nuclear translocation, and decreases transcriptional activity.[1] | Not Reported | HCC cells | [1] |
Experimental Protocols
To empirically determine the inhibitory effect of this compound on the STAT3 signaling pathway and enable a direct comparison with known inhibitors, the following experimental protocols are recommended.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cells with constitutively active STAT3.
Protocol:
-
Cell Seeding: Seed hepatocellular carcinoma (HCC) cells (e.g., HepG2, Huh7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a known STAT3 inhibitor (e.g., Stattic) as a positive control for 48-72 hours. A vehicle-treated group (e.g., DMSO) should be included as a negative control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for this compound.[6]
Western Blot Analysis for STAT3 Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of STAT3 at Tyrosine 705 (p-STAT3 Tyr705), a critical step in its activation.
Protocol:
-
Cell Treatment: Treat HCC cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a positive control (e.g., IL-6 stimulation to induce STAT3 phosphorylation) and a negative control (untreated cells).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody against total STAT3 and a housekeeping protein (e.g., β-actin or GAPDH) for loading control.[6][8]
Visualizing the JAK/STAT Signaling Pathway and Experimental Workflow
To further elucidate the mechanism of action, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: Hypothesized inhibition of the JAK/STAT signaling pathway by this compound.
Caption: Experimental workflow for evaluating this compound's inhibitory activity.
References
- 1. A large-scale transcriptional analysis reveals herb-derived ginsenoside F2 suppressing hepatocellular carcinoma via inhibiting STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (20S) Ginsenoside Rh2 Inhibits STAT3/VEGF Signaling by Targeting Annexin A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 in hepatocellular carcinoma: new perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT-3 activity in chemically-induced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The STAT3 inhibitor NSC 74859 is effective in hepatocellular cancers with disrupted TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Tanshinone I inhibits tumor angiogenesis by reducing STAT3 phosphorylation at TYR705 and hypoxia-induced HIF-1α accumulation in both endothelial and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics of Dracaena Species: A Focus on Dracaenoside F and Other Steroidal Saponins
For Researchers, Scientists, and Drug Development Professionals
The genus Dracaena, renowned for the production of the traditional medicinal resin known as "Dragon's Blood," is a rich source of diverse secondary metabolites. Among these, steroidal saponins (B1172615), such as Dracaenoside F, have garnered significant interest for their potential pharmacological activities. This guide provides a comparative overview of the metabolomic profiles of various Dracaena species, with a specific focus on the presence of steroidal saponins. Due to the limited availability of quantitative data for this compound across different species in current literature, this guide presents a qualitative comparison based on reported phytochemical investigations.
Comparative Analysis of Steroidal Saponins in Dracaena Species
While a direct quantitative comparison of this compound content across various Dracaena species is not extensively documented, phytochemical studies have identified the presence of numerous steroidal saponins in different species. This qualitative data is summarized below, highlighting the diversity of these compounds within the genus.
| Dracaena Species | Presence of this compound | Other Notable Steroidal Saponins |
| Dracaena cochinchinensis | Reported [1] | Dracaenosides E-H, M-Q, I-L, R; Dracochinosides A-C |
| Dracaena cambodiana | Not explicitly reported | Cambodianosides A-F |
| Dracaena surculosa | Not reported | Surculosides A-C |
| Dracaena marginata | Not reported | Various known and new steroidal saponins |
| Dracaena arborea | Not reported | Not specified in detail |
Note: The absence of a report for this compound in a particular species does not definitively confirm its absence but reflects the current state of published research. Further targeted quantitative studies are necessary to establish the precise distribution and concentration of this compound across the Dracaena genus.
Experimental Protocols
The following sections detail standardized methodologies for the comparative metabolomic analysis of Dracaena species, with a focus on the extraction and quantification of steroidal saponins like this compound.
Sample Preparation and Extraction
A robust extraction protocol is crucial for the comprehensive analysis of steroidal saponins.
-
Plant Material Collection and Preparation: Collect fresh plant material (e.g., stems, leaves, or resin) from different Dracaena species. The material should be properly identified and authenticated. Wash the samples with deionized water to remove any surface contaminants and then freeze-dry them. Grind the lyophilized material into a fine powder using a laboratory mill.
-
Solvent Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant material.
-
Perform extraction with 20 mL of 80% methanol (B129727) (v/v) in an ultrasonic bath for 30 minutes at 40°C.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
-
Solid-Phase Extraction (SPE) for Saponin Enrichment:
-
Redissolve the dried extract in 10 mL of deionized water.
-
Apply the aqueous solution to a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge sequentially with 10 mL of deionized water and 10 mL of 30% methanol to remove polar impurities.
-
Elute the steroidal saponins with 10 mL of 80% methanol.
-
Evaporate the eluate to dryness and redissolve the residue in 1 mL of methanol for LC-MS analysis.
-
Quantitative Analysis by UPLC-MS/MS
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective technique for the quantification of specific metabolites.
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC® BEH C18 column (2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Gradient Program: A linear gradient starting from 10% B to 90% B over 15 minutes, followed by a 5-minute wash with 90% B and a 5-minute re-equilibration with 10% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification of this compound and other target saponins.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Gas Temperature: 450°C.
-
Desolvation Gas Flow: 800 L/h.
-
Cone Gas Flow: 50 L/h.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and other targeted saponins need to be determined by infusing a standard solution of each analyte.
-
Visualizations
Putative Biosynthetic Pathway of this compound
This compound is a spirostanol (B12661974) saponin, a class of steroidal saponins. Its biosynthesis is believed to follow the isoprenoid pathway, starting from acetyl-CoA. The following diagram illustrates the key steps in the formation of the spirostanol backbone and its subsequent glycosylation to form this compound.
Caption: Putative biosynthetic pathway of this compound.
Experimental Workflow for Comparative Metabolomics
The logical flow of a comparative metabolomics study designed to investigate this compound content in different Dracaena species is depicted below.
Caption: Experimental workflow for comparative metabolomics.
References
Unlocking Synergistic Potential: A Comparative Guide to Combining Steroidal Saponins with Conventional Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led to a growing interest in the synergistic effects of natural compounds with conventional chemotherapeutic agents. While direct research on the synergistic properties of Dracaenoside F is currently limited, this guide offers a comparative analysis of related steroidal saponins (B1172615)—Paris Saponin (B1150181) I (PSI), Ginsenoside Rh2, and Timosaponin AIII (TAIII)—in combination with the widely used chemotherapy drugs cisplatin (B142131) and doxorubicin (B1662922). This information provides a valuable framework for understanding the potential synergistic mechanisms that could be explored for this compound and other steroidal saponins.
This guide presents experimental data from preclinical studies, details the methodologies used, and visualizes the complex biological interactions to support further research and drug development in this promising area.
Comparative Analysis of Synergistic Effects
The following tables summarize the quantitative data from studies investigating the synergistic anticancer effects of selected steroidal saponins when combined with cisplatin or doxorubicin.
Table 1: Synergistic Effects on Cell Viability (IC50 Values)
| Steroidal Saponin | Chemotherapeutic Agent | Cancer Cell Line | IC50 of Chemo Alone (μM) | IC50 of Chemo with Saponin (μM) | Fold-Change in Potency |
| Paris Saponin I | Cisplatin | SGC-7901 (Gastric) | 30.4 | 20.3 (with 0.3 µg/ml PSI)[1] | 1.5x |
| Ginsenoside Rh2 | Doxorubicin | H9C2 (Cardiomyoblast) | 2 | Increased viability | Protective |
| Timosaponin AIII | Cisplatin | A549 (Lung) | Not Specified | Not Specified | Synergistic Effect Noted |
*Note: In the study with Ginsenoside Rh2 and doxorubicin on H9C2 cells, the focus was on the protective effect of the saponin against chemotherapy-induced cardiotoxicity, hence the increase in cell viability[2]. A separate study on Ehrlich's adenocarcinoma showed a synergistic antitumor effect in vivo[3][4].
Table 2: Enhancement of Apoptosis and Cell Cycle Arrest
| Steroidal Saponin | Chemotherapeutic Agent | Cancer Cell Line | Key Findings |
| Paris Saponin I | Cisplatin | SGC-7901 (Gastric) | Promoted cisplatin-induced G2/M phase arrest and significantly increased apoptosis.[1][5] |
| Ginsenoside Rh2 | Doxorubicin | MDA-MB-231 (Breast) | Significantly enhanced doxorubicin-induced apoptosis. |
| Timosaponin AIII | Cisplatin | Various | Induces apoptosis and can reverse multidrug resistance. |
Table 3: In Vivo Synergistic Effects on Tumor Growth
| Steroidal Saponin | Chemotherapeutic Agent | Animal Model | Key Findings |
| Ginsenoside Rh2 | Doxorubicin | Ehrlich's Ascites Carcinoma | Co-treatment significantly prolonged survival time compared to doxorubicin alone. Average survival increased from 70 days (Dox alone) to 95 days (Dox + Rh2)[4]. |
| Ginsenoside Rh2 | Doxorubicin | Breast Cancer Xenograft | Combination treatment led to a more remarkable decrease in tumor weight compared to doxorubicin alone[6]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments cited in the studies of steroidal saponin synergy.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., SGC-7901) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the steroidal saponin alone, the chemotherapeutic agent (e.g., cisplatin) alone, or a combination of both for a specified period (e.g., 48 hours)[1].
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The absorbance is proportional to the number of viable cells.
-
Analysis: The IC50 value (the concentration of a drug that is required for 50% inhibition of cell viability) is calculated from the dose-response curves.
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
This method is used to detect and quantify apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the compounds of interest (saponin, chemotherapy, or combination) for a designated time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS (phosphate-buffered saline), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) are added to the cell suspension[7][8][9]. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
Incubation: The cells are incubated in the dark for a short period (e.g., 15 minutes) at room temperature.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The fluorescence signals from Annexin V and PI are detected to differentiate between live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the treatments.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of action.
-
Protein Extraction: After treatment, cells are lysed using a RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors to extract total cellular proteins[1].
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay, such as the Bradford assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the protein of interest (e.g., Bcl-2, Bax, Caspase-3, or phosphorylated forms of signaling proteins like Akt).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP to produce light. The light signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin) to compare the relative expression levels of the target protein across different treatment groups.
Visualization of Pathways and Workflows
Signaling Pathways
The synergistic effects of steroidal saponins with chemotherapeutics often involve the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.
Caption: Key signaling pathways often dysregulated in cancer and targeted by steroidal saponins.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the synergistic effects of a novel compound with a known chemotherapeutic agent.
Caption: A streamlined workflow for evaluating the synergistic anticancer effects of novel compounds.
This guide provides a foundational understanding of the synergistic potential of steroidal saponins with conventional chemotherapy. While direct data on this compound is awaited, the presented evidence for related compounds strongly encourages further investigation into its combinatorial therapeutic value. The detailed protocols and pathway visualizations serve as a resource to design and execute further preclinical studies, ultimately aiming to translate these findings into more effective cancer treatments.
References
- 1. Paris Saponin I Sensitizes Gastric Cancer Cell Lines to Cisplatin via Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardioprotective Effects of 20(S)-Ginsenoside Rh2 against Doxorubicin-Induced Cardiotoxicity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Paris Saponin I Sensitizes Gastric Cancer Cell Lines to Cisplatin via Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ginsenoside Rh2 mitigates doxorubicin‐induced cardiotoxicity by inhibiting apoptotic and inflammatory damage and weakening pathological remodelling in breast cancer‐bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (PDF) Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013) | Imayavaramban Lakshmanan | 108 Citations [scispace.com]
- 8. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Safety Operating Guide
Navigating the Safe Disposal of Dracaenoside F in a Laboratory Setting
Recommended Disposal Procedures
When disposing of Dracaenoside F, whether in pure form or in solution, it is essential to avoid discharge into drains or the general waste stream. The primary method for disposal should be through an approved chemical waste management service.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and solutions, in a designated and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and any solvents used.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and list all contents, including "this compound" and any solvents or other chemicals present.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area, such as a satellite accumulation area or a central hazardous waste storage facility, in accordance with your institution's and local regulations.
-
Keep the storage area cool and dry.[1]
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Follow all institutional procedures for waste manifest and pickup scheduling.
-
-
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous chemical waste.
-
After triple-rinsing, the container can be disposed of as regular laboratory waste, provided all labels are defaced.
-
Key Disposal Information Summary
| Aspect | Guideline |
| Waste Classification | Treat as potentially hazardous chemical waste. |
| Primary Disposal Route | Approved chemical waste disposal facility. |
| Sink/Drain Disposal | Prohibited. Avoid discharge into drains, water courses, or onto the ground.[1] |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including gloves, lab coat, and safety glasses, when handling waste. |
| Waste Solvents | Solvents used in experiments with this compound should be collected and disposed of as hazardous waste. |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these general guidelines, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound and similar saponin (B1150181) compounds. Always consult your institution's specific safety protocols and EHS office for guidance.
References
Personal protective equipment for handling Dracaenoside F
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of Dracaenoside F. The following procedural guidance is designed to ensure safe laboratory practices and operational integrity.
Personal Protective Equipment (PPE)
Due to the potential hazards associated with steroidal saponins (B1172615), a comprehensive approach to personal protection is mandatory. Avoid all personal contact with the compound, including inhalation.[2]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes to protect from splashes and dust.[3] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for handling many chemicals.[4] Ensure gloves are regularly inspected for tears or holes. |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn at all times. |
| Chemical-resistant suit | For larger quantities or when there is a significant risk of splashing, a chemical-resistant suit (e.g., Tyvek®) is recommended.[3] | |
| Respiratory Protection | N95 Respirator or higher | Use when handling the powder form to prevent inhalation of dust particles.[3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] |
Operational Plan: Handling and Experimental Protocol
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For long-term storage, maintain at -80°C (up to 6 months).[1]
-
For short-term storage, -20°C is suitable (up to 1 month).[1]
2. Preparation of Stock Solutions:
-
All handling of powdered this compound should be performed in a chemical fume hood to minimize inhalation risk.
-
Wear all required PPE as outlined in the table above.
-
To prepare a solution, allow the vial to warm to room temperature before opening to prevent condensation.
-
This compound is soluble in DMSO.[5] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
-
A common protocol for in vivo studies involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which yields a clear solution at a concentration of at least 2.5 mg/mL.[1]
3. Experimental Use:
-
When working with solutions of this compound, continue to wear appropriate PPE to prevent skin and eye contact.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
Avoid the generation of aerosols.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Place any unused solid this compound, contaminated pipette tips, and empty vials into a dedicated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Contaminated PPE:
-
Disposable gloves, masks, and suits should be placed in the hazardous waste container after use.
-
Non-disposable items, such as lab coats, should be professionally laundered separately from other clothing.[3]
-
-
Spill Cleanup:
-
In case of a spill, evacuate the area and ensure proper ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
For dry spills, carefully collect the powder without creating dust and place it in a sealed container for disposal.[2]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Wash the spill area thoroughly with soap and water.[2]
-
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sdfine.com [sdfine.com]
- 3. assets.syngenta.ca [assets.syngenta.ca]
- 4. PPE [growsafe.co.nz]
- 5. This compound | CAS:109460-83-5 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
